molecular formula C57H98O6 B15602518 Trilinolein-13C54

Trilinolein-13C54

Cat. No.: B15602518
M. Wt: 932.99 g/mol
InChI Key: HBOQXIRUPVQLKX-XJGJDQAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trilinolein-13C54 is a useful research compound. Its molecular formula is C57H98O6 and its molecular weight is 932.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C57H98O6

Molecular Weight

932.99 g/mol

IUPAC Name

2,3-bis[[(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoate

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,35+1,36+1,37+1,38+1,39+1,40+1,41+1,42+1,43+1,44+1,45+1,46+1,47+1,48+1,49+1,50+1,51+1,55+1,56+1,57+1

InChI Key

HBOQXIRUPVQLKX-XJGJDQAFSA-N

Origin of Product

United States

Foundational & Exploratory

Trilinolein-13C54: A Technical Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the composition, applications, and methodologies associated with Trilinolein-13C54, a powerful tool in the field of metabolic research. By leveraging the principles of stable isotope labeling, this tracer provides an unparalleled window into the intricate pathways of lipid metabolism, offering critical insights for understanding disease and developing novel therapeutics.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled form of trilinolein, a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of linoleic acid. The designation "13C54" signifies that all 54 carbon atoms of the three linoleic acid chains are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes this compound an ideal tracer for in vivo and in vitro studies of lipid metabolism.

Chemical Structure:

  • Systematic Name: Glycerol tris(¹³C₁₈-linoleate)

  • Molecular Formula: ¹³C₅₄C₃H₉₈O₆

  • Key Feature: The ¹³C labeling of the fatty acid chains allows for precise tracking of their metabolic fate, distinguishing them from endogenous, unlabeled lipids.

The primary role of this compound in metabolic research is to serve as a non-radioactive, stable isotope tracer to quantitatively track the digestion, absorption, transport, and catabolism of dietary fats. Its use enables researchers to perform metabolic flux analysis, providing dynamic measurements of the rates of metabolic pathways.

Applications in Metabolic Research

The unique properties of this compound make it invaluable for a range of research applications, particularly in the study of diseases characterized by dysregulated lipid metabolism.

Key Research Areas:

  • Fat Malabsorption and Pancreatic Insufficiency: The ¹³C-Trilinolein breath test is a non-invasive method to assess the function of pancreatic lipase (B570770), a key enzyme in fat digestion.

  • Triglyceride Turnover and VLDL Synthesis: By tracking the appearance of ¹³C-labeled fatty acids in plasma lipoproteins, researchers can quantify the rate of hepatic very-low-density lipoprotein (VLDL) synthesis and turnover.

  • Fatty Acid Oxidation (Beta-Oxidation): The rate of ¹³CO₂ exhalation following administration of this compound provides a measure of the whole-body oxidation of linoleic acid.

  • Metabolic Fate of Linoleic Acid: Lipidomics analysis of tissues and biofluids can reveal the incorporation of the ¹³C-labeled linoleic acid into various lipid species, such as phospholipids (B1166683) and cholesteryl esters, providing insights into intracellular lipid trafficking and metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

¹³C-Trilinolein Breath Test for Fat Malabsorption

This test measures the activity of pancreatic lipase by quantifying the amount of ¹³CO₂ in expired breath after oral administration of this compound.

Protocol:

  • Patient Preparation: The subject fasts for at least 8 hours overnight.

  • Baseline Breath Sample: A baseline breath sample is collected into a suitable collection bag or tube.

  • Tracer Administration: A standardized test meal containing a known amount of this compound (e.g., 300 mg) is ingested by the subject.

  • Post-Dose Breath Samples: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of 4 to 6 hours.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Analysis: The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over the collection period is calculated. A lower recovery indicates impaired fat digestion and absorption.

VLDL-Triglyceride Synthesis and Turnover

This protocol outlines the procedure for measuring the kinetics of VLDL-triglyceride metabolism.

Protocol:

  • Subject Preparation: Subjects are admitted to a clinical research unit and fast overnight. An intravenous catheter is placed for blood sampling.

  • Tracer Administration: A bolus of this compound, emulsified in a suitable vehicle, is administered orally or via a nasogastric tube.

  • Blood Sampling: Blood samples are collected into EDTA-containing tubes at baseline and at frequent intervals (e.g., every 30-60 minutes) for up to 8-12 hours post-administration.

  • Lipoprotein Isolation: Plasma is separated by centrifugation. VLDL is then isolated from the plasma using ultracentrifugation.

  • Lipid Extraction and Analysis: Lipids are extracted from the VLDL fraction. The triglyceride fraction is isolated, and the fatty acids are transesterified to fatty acid methyl esters (FAMEs). The ¹³C-enrichment of linoleic acid is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Kinetic Modeling: The rate of appearance and disappearance of the ¹³C-label in VLDL-triglycerides is used to calculate the fractional catabolic rate (FCR) and production rate (PR) using compartmental modeling.

Data Presentation

Quantitative data from metabolic studies using this compound can be summarized for clear interpretation and comparison.

Table 1: Hypothetical ¹³C-Trilinolein Breath Test Results

ParameterHealthy ControlPatient with Pancreatic Insufficiency
Peak ¹³CO₂ Excretion (% dose/hr) 4.5 ± 0.81.2 ± 0.4
Cumulative ¹³CO₂ Recovery at 6h (%) 28.5 ± 5.28.7 ± 2.1

Table 2: Hypothetical VLDL-Triglyceride Kinetics

ParameterNormolipidemic SubjectSubject with Hypertriglyceridemia
VLDL-TG Pool Size (mg) 450 ± 751200 ± 250
VLDL-TG Fractional Catabolic Rate (pools/hr) 0.25 ± 0.050.15 ± 0.04
VLDL-TG Production Rate (mg/hr) 112.5 ± 20180 ± 35

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams can be used to illustrate the complex metabolic pathways and experimental workflows involving this compound.

Digestion_and_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Trilinolein_13C54 This compound MAG_13C 2-Monoacylglycerol (13C) Trilinolein_13C54->MAG_13C Pancreatic Lipase FFA_13C Free Fatty Acids (13C) Trilinolein_13C54->FFA_13C Pancreatic Lipase Re_esterification Re-esterification MAG_13C->Re_esterification FFA_13C->Re_esterification Chylomicron Chylomicrons (13C-TG) Re_esterification->Chylomicron Lymphatics Lymphatics Chylomicron->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream

Caption: Digestion and absorption of this compound.

VLDL_Metabolism_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Administer_Tracer Administer This compound Blood_Sampling Serial Blood Sampling Administer_Tracer->Blood_Sampling VLDL_Isolation VLDL Isolation (Ultracentrifugation) Blood_Sampling->VLDL_Isolation Lipid_Analysis Lipid Extraction & GC-MS Analysis VLDL_Isolation->Lipid_Analysis Enrichment_Curve 13C-Enrichment Curve Lipid_Analysis->Enrichment_Curve Kinetic_Modeling Compartmental Modeling Enrichment_Curve->Kinetic_Modeling Results VLDL-TG Kinetics (FCR, PR) Kinetic_Modeling->Results

Caption: Experimental workflow for VLDL metabolism study.

Fatty_Acid_Oxidation cluster_pathway Mitochondrial Beta-Oxidation cluster_measurement Measurement FFA_13C 13C-Linoleic Acid AcetylCoA_13C 13C-Acetyl-CoA FFA_13C->AcetylCoA_13C Beta-Oxidation TCA_Cycle TCA Cycle AcetylCoA_13C->TCA_Cycle CO2_13C 13CO2 TCA_Cycle->CO2_13C Breath_Collection Breath Collection CO2_13C->Breath_Collection IRMS_Analysis IRMS Analysis Breath_Collection->IRMS_Analysis

Caption: Tracing fatty acid oxidation to ¹³CO₂ in breath.

Conclusion

This compound stands as a sophisticated and indispensable tool for researchers dedicated to unraveling the complexities of lipid metabolism. Its application in stable isotope tracing studies provides dynamic, quantitative data that is crucial for understanding the pathophysiology of metabolic diseases and for the development of targeted therapeutic interventions. The methodologies outlined in this guide provide a robust framework for leveraging the power of this compound in your research endeavors.

Trilinolein-13C54: A Technical Guide for In Vivo Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become an indispensable tool for elucidating the intricate dynamics of in vivo lipid metabolism. Among these, uniformly labeled triglycerides such as Trilinolein-13C54 offer a powerful approach to trace the absorption, distribution, and metabolic fate of dietary fats. This technical guide provides a comprehensive overview of the application of this compound as a tracer in lipid metabolism studies, synthesizing methodologies from analogous 13C-labeled triglyceride and fatty acid research. While direct studies utilizing this compound are not widely documented in the public domain, the principles and protocols outlined herein, derived from studies with structurally similar tracers, provide a robust framework for its application.

Stable isotope labeling is the technique of choice for directly measuring the biosynthesis, transport, interconversion, and degradation of lipids.[1] Molecules labeled with stable isotopes, like 13C, are chemically identical to their unlabeled counterparts and are metabolized in the same way.[1] This allows them to be used as "tracers" that can be distinguished from the endogenous pool of molecules by analytical techniques such as mass spectrometry.[1]

Core Principles of 13C-Tracer Studies in Lipid Metabolism

The fundamental principle behind using this compound is to introduce a known amount of the labeled triglyceride into a biological system and monitor the appearance of the 13C label in various metabolic pools over time. This allows for the quantification of key metabolic fluxes. The workflow for such studies generally involves the administration of the tracer, collection of biological samples at specific time points, and analysis of 13C enrichment in target molecules.[2]

Experimental Protocols

The following protocols are synthesized from studies using 13C-labeled triglycerides and fatty acids and can be adapted for studies with this compound.

Protocol 1: Oral Administration of 13C-Labeled Triglyceride in Humans

This protocol is adapted from studies investigating the oxidation of orally administered 13C-labeled medium- and long-chain triglycerides.[3][4]

Objective: To determine the rate of oxidation of orally ingested this compound by measuring 13C enrichment in expired CO2.

Materials:

  • This compound

  • Liquid formula diet (low in natural 13C abundance)

  • Breath collection bags or a metabolic cart

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Procedure:

  • Subject Preparation: Subjects should fast overnight prior to the study.

  • Baseline Sampling: Collect baseline breath samples to determine the natural 13C abundance in expired CO2.

  • Tracer Administration: Administer a standardized liquid formula diet. Two hours after the start of the meal, provide an oral dose of this compound (e.g., 100 mg).[3]

  • Breath Collection: Collect breath samples at regular intervals (e.g., every 30-60 minutes) for up to 7.5 hours post-administration.[3]

  • Sample Analysis: Analyze the 13C enrichment in the collected breath CO2 samples using GC-C-IRMS.[1]

  • Data Analysis: Calculate the rate of oxidation of the tracer based on the excess 13C in breath carbon dioxide over time.[3]

Protocol 2: Intravenous Administration of 13C-Labeled Fatty Acid Tracer in Mice

This protocol is based on studies tracing the disposition of intravenously administered 13C-labeled fatty acids.[5] It can be adapted for this compound by administering it as a lipid emulsion.

Objective: To investigate the synthesis of plasma triglycerides and other complex lipids following the intravenous administration of a 13C-labeled lipid source.

Materials:

  • This compound formulated in a suitable lipid emulsion for intravenous administration.[6][7][8][9]

  • Anesthesia for animal handling.

  • Blood collection supplies (e.g., heparinized capillaries).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Procedure:

  • Animal Preparation: Acclimatize C57BL/6 mice to the experimental conditions.

  • Tracer Administration: Administer the this compound lipid emulsion via intravenous injection (e.g., tail vein). The dosage should be carefully determined to act as a tracer without perturbing the endogenous lipid pools.[10]

  • Blood Sampling: Collect blood samples at serial time points following tracer administration (e.g., 5, 15, 30, 60, 120 minutes).[5]

  • Plasma Separation: Process the blood samples to obtain plasma.

  • Lipid Extraction: Extract total lipids from the plasma samples.

  • Sample Analysis: Analyze the lipid extracts by LC-MS/MS or GC-MS to determine the concentration and 13C enrichment of specific lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).[5][10]

  • Data Analysis: Plot the concentration of 13C-labeled lipids as a function of time to determine the kinetics of triglyceride synthesis and turnover.[5]

Data Presentation

Quantitative data from lipid tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Oxidation Rates of Orally Administered 13C-Labeled Triglycerides in Humans

TracerAdministration RouteMean Oxidation Rate (%) over 7.5 h
[13C]TrioctanoateOral34.7
[13C]TrioleateOral25.3
Data adapted from Metges et al. (1991).[3]

Table 2: Representative Quantification of 13C-Labeled Palmitate Incorporation in Fasting Mice

AnalytePlasma (nmol/L)Liver (nmol/g protein)Muscle (nmol/g protein)
[U-13C]-Palmitate2.5 ± 0.539 ± 1214 ± 4
[U-13C]-Palmitoylcarnitine0.82 ± 0.180.002 ± 0.0010.95 ± 0.47
[U-13C]-Palmitate in TriglyceridesNot Reported511 ± 160Not Detected
[U-13C]-Palmitate in PhosphatidylcholineNot Reported58 ± 9Not Detected
Data from Kienesberger et al. (2018), representing values 10 minutes after a bolus injection of 20 nmol/kg body weight of [U-13C]-palmitate.[12]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in lipid metabolism studies.

G cluster_ingestion Ingestion & Digestion cluster_absorption Intestinal Absorption & Chylomicron Assembly cluster_circulation Systemic Circulation cluster_tissue_uptake Tissue Uptake & Metabolism Oral this compound Oral this compound Pancreatic Lipase Pancreatic Lipase Oral this compound->Pancreatic Lipase 13C-Linoleic Acid 13C-Linoleic Acid Pancreatic Lipase->13C-Linoleic Acid 13C-Monoacylglycerol 13C-Monoacylglycerol Pancreatic Lipase->13C-Monoacylglycerol Enterocyte Enterocyte 13C-Linoleic Acid->Enterocyte Adipose Tissue Adipose Tissue 13C-Linoleic Acid->Adipose Tissue Storage Muscle Muscle 13C-Linoleic Acid->Muscle Energy 13C-Monoacylglycerol->Enterocyte Re-esterification Re-esterification Enterocyte->Re-esterification 13C-Triglyceride 13C-Triglyceride Re-esterification->13C-Triglyceride Chylomicron-13C Chylomicron-13C 13C-Triglyceride->Chylomicron-13C Lymphatics Lymphatics Chylomicron-13C->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Liver Liver Bloodstream->Liver Chylomicron Remnant Uptake Lipoprotein Lipase (LPL) Lipoprotein Lipase (LPL) Bloodstream->Lipoprotein Lipase (LPL) 13CO2 (Oxidation) 13CO2 (Oxidation) Muscle->13CO2 (Oxidation) Lipoprotein Lipase (LPL)->13C-Linoleic Acid Hydrolysis

Caption: Metabolic fate of orally administered this compound.

G Start Start Overnight Fast Overnight Fast Start->Overnight Fast End End Baseline Blood & Breath Samples Baseline Blood & Breath Samples Overnight Fast->Baseline Blood & Breath Samples Administer this compound Administer this compound Baseline Blood & Breath Samples->Administer this compound Serial Blood Sampling Serial Blood Sampling Administer this compound->Serial Blood Sampling Serial Breath Sampling Serial Breath Sampling Administer this compound->Serial Breath Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation GC-C-IRMS Analysis of Breath CO2 GC-C-IRMS Analysis of Breath CO2 Serial Breath Sampling->GC-C-IRMS Analysis of Breath CO2 Lipid Extraction Lipid Extraction Plasma Separation->Lipid Extraction GC/LC-MS Analysis of Plasma Lipids GC/LC-MS Analysis of Plasma Lipids Lipid Extraction->GC/LC-MS Analysis of Plasma Lipids Data Analysis & Kinetic Modeling Data Analysis & Kinetic Modeling GC/LC-MS Analysis of Plasma Lipids->Data Analysis & Kinetic Modeling GC-C-IRMS Analysis of Breath CO2->Data Analysis & Kinetic Modeling Data Analysis & Kinetic Modeling->End

Caption: General experimental workflow for in vivo lipid metabolism studies.

Conclusion

This compound stands as a promising tracer for in-depth investigations of lipid metabolism. While specific data for this molecule is emerging, the established methodologies for analogous 13C-labeled lipids provide a solid foundation for its use in preclinical and clinical research. The protocols, data presentation formats, and visualizations provided in this guide are intended to equip researchers with the necessary tools to design, execute, and interpret in vivo lipid metabolism studies, ultimately contributing to a better understanding of metabolic diseases and the development of novel therapeutic interventions.

References

The Significance of Uniform 13C Labeling in Trilinolein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniform carbon-13 (¹³C) labeling of trilinolein (B126924), a triglyceride composed of a glycerol (B35011) backbone and three linoleic acid molecules, represents a powerful and precise tool in metabolic research and drug development. This technique, where all carbon atoms in the trilinolein molecule are replaced with the stable ¹³C isotope, enables researchers to trace the complete metabolic fate of this essential lipid. By employing advanced analytical methods such as mass spectrometry, scientists can track the absorption, distribution, metabolism, and excretion of trilinolein and its constituent parts with high accuracy. This guide provides a comprehensive overview of the significance of uniform ¹³C labeling in trilinolein, detailing its applications in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding its role in cellular signaling. This document also includes detailed experimental protocols and quantitative data to facilitate the design and execution of studies utilizing uniformly ¹³C-labeled trilinolein.

Introduction: Trilinolein and the Power of Uniform ¹³C Labeling

Trilinolein is a predominant triglyceride found in many vegetable oils and is a significant source of the essential omega-6 fatty acid, linoleic acid. As a key energy source and a precursor for various signaling molecules, understanding the intricate metabolic journey of trilinolein is crucial for research in nutrition, physiology, and pharmacology.

Conventional methods for studying lipid metabolism often lack the specificity to track the entire molecule and its metabolic products. Uniform ¹³C labeling overcomes this limitation by providing a distinct mass signature to the entire trilinolein molecule. This allows for unambiguous differentiation of the exogenous, labeled trilinolein and its metabolites from the endogenous, unlabeled lipid pool within a biological system. This precise tracing capability is invaluable for a range of applications, from determining the bioavailability of dietary fats to investigating the mechanisms of action of drugs that modulate lipid metabolism.

Core Significance in Research and Drug Development

The use of uniformly ¹³C-labeled trilinolein offers several key advantages in scientific investigation:

  • Comprehensive Metabolic Tracing: Because every carbon atom is labeled, researchers can follow the glycerol backbone and the linoleic acid acyl chains through various metabolic pathways simultaneously. This allows for a holistic view of triglyceride metabolism, including hydrolysis, fatty acid oxidation, re-esterification, and incorporation into different lipid classes.

  • Accurate Quantification of Metabolic Flux: By measuring the rate of appearance of ¹³C in downstream metabolites, researchers can quantify the flux through specific metabolic pathways. This is critical for understanding how different physiological states (e.g., fasting vs. fed) or pharmacological interventions alter lipid metabolism.

  • Elucidation of Novel Metabolic Pathways: The comprehensive nature of uniform labeling can help identify previously unknown metabolic fates of trilinolein and its derivatives.

  • Internal Standards for Quantitative Bioanalysis: Uniformly ¹³C-labeled trilinolein serves as an ideal internal standard for mass spectrometry-based quantification of endogenous trilinolein. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring accurate correction for sample preparation and instrument variability.

  • Drug Efficacy and Mechanism of Action Studies: In drug development, ¹³C-trilinolein can be used to assess the impact of new therapeutic agents on lipid absorption, transport, and storage. This provides valuable insights into the drug's mechanism of action and its potential effects on lipid homeostasis.

Trilinolein in Cellular Signaling

Beyond its role in energy metabolism, trilinolein and its constituent linoleic acid are bioactive molecules that modulate key cellular signaling pathways.

Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have shown that trilinolein can modulate this pathway, suggesting a role in cellular growth and function.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central regulators of cellular energy homeostasis and growth. Trilinolein has been shown to influence this pathway, impacting processes like autophagy.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Linoleic acid, released from the hydrolysis of trilinolein, and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of trilinolein and its components on the signaling pathways described above.

Table 1: Effect of Trilinolein on Ras/MEK/ERK Pathway Protein Levels

Cell LineTreatmentProteinChange in Protein LevelReference
A7r5 (vascular smooth muscle cells)Trilinolein (5 µM)Ras-31.83%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (10 µM)Ras-37.33%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (20 µM)Ras-30.17%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (5 µM)MEK-20.67%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (10 µM)MEK-15.67%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (20 µM)MEK-8.17%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (5 µM)p-MEK-43.60%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (10 µM)p-MEK-43.80%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (20 µM)p-MEK-58.40%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (5 µM)p-ERK-44.80%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (10 µM)p-ERK-52.20%[1]
A7r5 (vascular smooth muscle cells)Trilinolein (20 µM)p-ERK-64.20%[1]

Table 2: Modulation of PPARγ Activity by Linoleic Acid Metabolism

Cell LineTreatmentFold Increase in PPARγ ActivityReference
LoVo (colon cancer cells)15-LOX-1 transfection~4-fold[2]
LoVo (colon cancer cells)15-LOX-1 transfection + Linoleic AcidConcentration-dependent increase[2]
HCT-116 (colon cancer cells)15-LOX-1 transfectionSignificant increase[2]
HCT-116 (colon cancer cells)15-LOX-1 transfection + Linoleic AcidFurther enhancement[2]

Experimental Protocols

In Vivo Administration of Uniformly ¹³C-Labeled Trilinolein and Tissue Analysis

This protocol describes the oral administration of uniformly ¹³C-labeled trilinolein to rodents and subsequent analysis of lipid distribution in various tissues.

Materials:

  • Uniformly ¹³C-labeled trilinolein

  • Carrier oil (e.g., olive oil)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of Dosing Solution: Dissolve the uniformly ¹³C-labeled trilinolein in the carrier oil to the desired concentration.

  • Animal Dosing: Administer the dosing solution to the animals via oral gavage. The volume administered should be based on the animal's body weight.

  • Time Points: Euthanize animals at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to track the time course of absorption and distribution.

  • Tissue Collection: Under anesthesia, collect blood via cardiac puncture and perfuse the animal with saline to remove blood from the organs. Dissect and collect tissues of interest (e.g., intestine, liver, adipose tissue, brain).

  • Sample Preparation: Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Lipid Extraction: Homogenize the frozen tissues and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the ¹³C-labeled trilinolein and its metabolites.

LC-MS/MS Protocol for Analysis of ¹³C-Labeled Trilinolein and its Metabolites

This protocol outlines a general method for the analysis of ¹³C-labeled lipids by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions:

  • Column: A reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an appropriate additive (e.g., 10 mM ammonium (B1175870) formate).

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their polarity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 50°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for triglycerides.

  • Scan Mode: For quantitative analysis, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. For identification of unknown metabolites, use full scan and product ion scan modes on a high-resolution mass spectrometer.

  • MRM Transitions: For uniformly ¹³C-labeled trilinolein, the precursor ion will be the [M+NH₄]⁺ adduct with all carbons as ¹³C. The product ions will correspond to the neutral loss of the ¹³C-labeled fatty acyl chains.

  • Data Analysis: Use appropriate software to integrate the peak areas of the labeled and unlabeled lipids and their metabolites.

Mandatory Visualizations

G cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Transport cluster_metabolism Cellular Metabolism Uniformly 13C-Labeled Trilinolein Uniformly 13C-Labeled Trilinolein Pancreatic Lipase Pancreatic Lipase Uniformly 13C-Labeled Trilinolein->Pancreatic Lipase Hydrolysis 13C-Linoleic Acid 13C-Linoleic Acid Pancreatic Lipase->13C-Linoleic Acid 13C-Monoacylglycerol 13C-Monoacylglycerol Pancreatic Lipase->13C-Monoacylglycerol Enterocyte Enterocyte 13C-Linoleic Acid->Enterocyte 13C-Monoacylglycerol->Enterocyte 13C-Chylomicrons 13C-Chylomicrons Enterocyte->13C-Chylomicrons Re-esterification Lymphatic System Lymphatic System 13C-Chylomicrons->Lymphatic System Bloodstream Bloodstream Lymphatic System->Bloodstream 13C-Fatty Acid Oxidation 13C-Fatty Acid Oxidation Bloodstream->13C-Fatty Acid Oxidation 13C-Storage (Lipid Droplets) 13C-Storage (Lipid Droplets) Bloodstream->13C-Storage (Lipid Droplets) 13C-Membrane Synthesis 13C-Membrane Synthesis Bloodstream->13C-Membrane Synthesis 13C-Energy Production (ATP) 13C-Energy Production (ATP) 13C-Fatty Acid Oxidation->13C-Energy Production (ATP)

Caption: Metabolic fate of uniformly 13C-labeled trilinolein.

G Trilinolein Trilinolein Ras Ras Trilinolein->Ras Modulates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation/Survival Cell Proliferation/Survival ERK->Cell Proliferation/Survival Regulates

Caption: Trilinolein modulation of the Ras/MEK/ERK signaling pathway.

G Trilinolein Trilinolein AMPK AMPK Trilinolein->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Trilinolein's role in the AMPK/mTOR signaling pathway and autophagy.

G Uniformly 13C-Labeled Trilinolein Uniformly 13C-Labeled Trilinolein Sample Preparation Sample Preparation Uniformly 13C-Labeled Trilinolein->Sample Preparation Administer & Extract LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Acquire Data Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Quantify Isotopologues

Caption: Experimental workflow for metabolic studies using 13C-trilinolein.

Conclusion

Uniform ¹³C labeling of trilinolein provides an unparalleled level of detail and accuracy in the study of lipid metabolism. For researchers, scientists, and drug development professionals, this technique is an indispensable tool for elucidating the complex roles of triglycerides in health and disease. The ability to comprehensively trace the metabolic fate of trilinolein and quantify its impact on cellular signaling pathways opens new avenues for understanding metabolic regulation and for the development of novel therapeutic strategies targeting lipid-related disorders. The data and protocols presented in this guide offer a solid foundation for the application of this powerful technology in future research endeavors.

References

Tracing Triacylglycerol Synthesis: An In-depth Technical Guide to the Application of Trilinolein-¹³C₅₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Trilinolein-¹³C₅₄, a stable isotope-labeled tracer, for the in-depth study of triacylglycerol (TAG) synthesis pathways. Understanding the dynamics of TAG metabolism is crucial for research into metabolic diseases such as obesity, type 2 diabetes, and hypertriglyceridemia, as well as for the development of novel therapeutic interventions.[1] The use of stable isotopes like ¹³C offers a powerful and safe method to trace the metabolic fate of fatty acids and their incorporation into complex lipids in vivo.[2]

Introduction to Triacylglycerol Synthesis and the Role of Isotope Tracers

Triacylglycerols are the primary form of energy storage in mammals.[1] Their synthesis is a complex process involving multiple enzymatic steps, primarily occurring in the liver, adipose tissue, and intestine.[3][4] The main pathway for TAG synthesis is the sn-glycerol-3-phosphate or Kennedy pathway, which involves the sequential acylation of a glycerol (B35011) backbone.[5][6]

Stable isotope-labeled tracers, such as Trilinolein-¹³C₅₄, are invaluable tools for elucidating the kinetics of these pathways.[2] The fundamental principle lies in administering the labeled compound and tracking the appearance of the ¹³C label in downstream metabolites and lipid pools.[1] This allows for the quantitative measurement of synthesis rates, transport, and catabolism of TAGs without perturbing the natural biological system.[1] The major assumption is that the tracer and the endogenous molecule are metabolically indistinguishable.[2]

The Kennedy Pathway of Triacylglycerol Synthesis

The biosynthesis of TAG from glycerol-3-phosphate involves four key enzymatic reactions. Trilinolein-¹³C₅₄, once hydrolyzed to linoleic acid-¹³C₁₈, will enter this pathway at the acyl-CoA activation step.

Kennedy_Pathway cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT AcylCoA Fatty Acyl-CoA (from Linoleic Acid-¹³C₁₈) AcylCoA->G3P AcylCoA2 Fatty Acyl-CoA AcylCoA2->LPA AcylCoA3 Fatty Acyl-CoA AcylCoA3->DAG GPAT GPAT AGPAT AGPAT PAP PAP DGAT DGAT

The key enzymes in this pathway are:

  • GPAT (Glycerol-3-phosphate acyltransferase)[5]

  • AGPAT (Acylglycerol-3-phosphate acyltransferase)[5]

  • PAP (Phosphatidic acid phosphohydrolase)[5]

  • DGAT (Diacylglycerol acyltransferase)[5]

Experimental Design and Protocols

The following sections outline a general experimental workflow for using Trilinolein-¹³C₅₄ to study TAG synthesis in a preclinical setting, such as in mouse models.

Experimental Workflow

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., C57BL/6 mice) start->animal_model tracer_admin Tracer Administration (Oral or Parenteral) animal_model->tracer_admin sampling Serial Blood/Tissue Sampling tracer_admin->sampling lipid_extraction Lipid Extraction sampling->lipid_extraction analysis LC-MS/MS Analysis lipid_extraction->analysis data_proc Data Processing & Interpretation analysis->data_proc end End data_proc->end

Detailed Experimental Protocols

Tracer Administration:

  • Objective: To introduce Trilinolein-¹³C₅₄ into the biological system.

  • Protocol:

    • Fast animals overnight to ensure a baseline metabolic state.

    • Prepare the tracer by mixing Trilinolein-¹³C₅₄ with a vehicle such as corn oil or a solution of 20% TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) for oral gavage.[1] For parenteral administration, a suitable emulsion would be required.

    • Administer a precise dose of the tracer, for example, 150 mg/kg body weight.[1]

    • Record the exact time of administration.

Sample Collection:

  • Objective: To collect biological samples at various time points to track the tracer's metabolism.

  • Protocol:

    • Collect blood samples at serial time points (e.g., 0, 30, 60, 120, 240 minutes) post-tracer administration.[1]

    • Process blood to plasma by centrifugation and store at -80°C.

    • At the end of the time course, tissues of interest (e.g., liver, adipose tissue) can be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

Lipid Extraction and Analysis:

  • Objective: To isolate lipids from the collected samples and quantify the incorporation of ¹³C.

  • Protocol:

    • For plasma samples, a small volume (e.g., 10 µL) is mixed with a larger volume of methanol (B129727) containing heavy-labeled internal standards.[1]

    • Further dilute with a solvent like pentanol (B124592) to precipitate proteins.[1]

    • Centrifuge the samples to pellet insoluble proteins.[1]

    • Analyze the supernatant using ultra-performance liquid chromatography interfaced with a mass spectrometer (UPLC-MS).[1]

    • For tissue samples, homogenization followed by a Bligh-Dyer or Folch lipid extraction is typically performed prior to analysis.

Breath Analysis (for oxidation studies):

  • Objective: To measure the rate of fatty acid oxidation.

  • Protocol:

    • Place the animal in a metabolic chamber after tracer administration.

    • Collect breath samples at regular intervals.

    • Analyze the ¹³CO₂/¹²CO₂ ratio in the expired air using isotope ratio mass spectrometry.[7]

Data Presentation and Interpretation

Quantitative data from these experiments are crucial for understanding the kinetics of TAG synthesis. The concentration of ¹³C-labeled lipids is determined from the peak area ratio of the analyte to its internal standard.[1]

Quantitative Data Summary
ParameterControl GroupTreatment GroupUnitsReference
Tracer Dose 150150mg/kg[1]
Peak Plasma [¹³C]Linoleic Acid ValueValueµM-
Area Under the Curve (AUC) for Plasma [¹³C]TAG ValueValueµM*h[1]
Rate of [¹³C]TAG Appearance in Liver ValueValuenmol/g/h-
Rate of ¹³CO₂ Exhalation ValueValue% dose/h[8][9]

Note: "Value" indicates where experimentally determined data would be presented.

Logical Relationships in Data Interpretation

Data_Interpretation plasma_tracer Plasma [¹³C]Linoleic Acid Levels tissue_uptake Tissue Uptake of [¹³C]Linoleic Acid plasma_tracer->tissue_uptake tag_synthesis [¹³C]TAG Synthesis Rate tissue_uptake->tag_synthesis oxidation [¹³C]Fatty Acid Oxidation Rate tissue_uptake->oxidation tag_secretion Secretion of [¹³C]VLDL-TAG tag_synthesis->tag_secretion co2 ¹³CO₂ in Breath oxidation->co2

An increase in the rate of appearance of ¹³C in plasma TAG would indicate an increased rate of hepatic TAG synthesis and secretion in the form of very-low-density lipoproteins (VLDL). Conversely, a higher rate of ¹³CO₂ exhalation would suggest a greater proportion of the labeled fatty acid is being directed towards oxidation for energy production.

Applications in Drug Development

The use of Trilinolein-¹³C₅₄ provides a dynamic platform to assess the efficacy of therapeutic agents targeting lipid metabolism. For instance, this methodology can be employed to evaluate the in vivo effects of inhibitors of key enzymes in the TAG synthesis pathway, such as DGAT1 or MTP (microsomal triglyceride transfer protein).[1] By comparing the flux of the ¹³C label through the TAG synthesis pathway in treated versus untreated groups, researchers can gain valuable insights into the mechanism of action and pharmacodynamic effects of their drug candidates.

Conclusion

Trilinolein-¹³C₅₄ serves as a powerful tool for the quantitative investigation of triacylglycerol synthesis pathways. The experimental protocols and analytical methods described herein provide a robust framework for researchers and drug development professionals to study lipid metabolism in detail. The ability to trace the fate of fatty acids from absorption to storage or oxidation offers a dynamic view of metabolic processes that is unattainable with static measurements alone. This approach is essential for advancing our understanding of metabolic diseases and for the development of effective therapies.

References

The Use of Trilinolein-13C54 in Nutritional Science Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in nutritional science, offering a safe and powerful means to investigate the complex dynamics of nutrient metabolism in vivo. Among these, uniformly labeled triglycerides, such as Trilinolein-13C54, provide a unique window into the intricate processes of dietary fat digestion, absorption, transport, and tissue-specific utilization. This technical guide provides an in-depth overview of this compound, its application in metabolic research, detailed experimental protocols, and the interpretation of the data it generates. This document is intended for researchers, scientists, and drug development professionals working to understand lipid metabolism and develop therapeutic interventions for metabolic diseases.

This compound: A Profile

Trilinolein (B126924) is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of linoleic acid, an omega-6 polyunsaturated fatty acid. The "-13C54" designation indicates that all 54 carbon atoms in the molecule have been replaced with the stable isotope carbon-13 (¹³C).

Chemical Structure and Properties:

  • Chemical Formula: C₅₇H₉₈O₆[1][2][3][4]

  • Molecular Weight: Approximately 879.39 g/mol (for the unlabeled compound)[1][3]

  • Systematic Name: Propane-1,2,3-triyl tris((9Z,12Z)-octadeca-9,12-dienoate)[1][2]

  • Labeling: In this compound, all 57 carbon atoms of the trilinolein molecule are the heavy isotope ¹³C. This uniform labeling allows for the tracing of the entire molecule and its metabolic fates.

The synthesis of uniformly labeled fatty acids and their subsequent esterification to a glycerol backbone is a complex process. While specific synthesis details for this compound are proprietary to specialized chemical companies, the general approach involves the use of ¹³C-labeled precursors in the synthesis of linoleic acid.[5][6]

Applications in Nutritional Science

This compound is a powerful tool for investigating various aspects of lipid metabolism. Its use as a tracer allows for the quantitative assessment of:

  • Intestinal Fat Absorption and Digestion: By administering an oral dose of this compound and measuring the appearance of ¹³C in breath CO₂, plasma triglycerides, and other lipid fractions, researchers can assess the efficiency of pancreatic lipase (B570770) and overall fat absorption.

  • Postprandial Lipemia: The kinetics of ¹³C appearance and disappearance in plasma chylomicrons and other triglyceride-rich lipoproteins (TRLs) following a meal containing this compound provides insights into the dynamics of postprandial lipid handling.[7][8][9][10]

  • Fatty Acid Oxidation: The rate of ¹³CO₂ exhalation after administration of this compound is a direct measure of the oxidation of its constituent linoleic acid for energy production.

  • Tissue-Specific Fatty Acid Uptake and Metabolism: By analyzing tissue biopsies or using advanced imaging techniques, the incorporation of ¹³C from this compound into various tissue lipid pools (e.g., muscle, adipose tissue, liver) can be quantified. This provides information on the tissue-specific fate of dietary fatty acids.

  • De Novo Lipogenesis: The incorporation of ¹³C into newly synthesized fatty acids and triglycerides can be distinguished from the direct incorporation of the tracer, allowing for the study of pathways involved in fat synthesis.[11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound or analogous ¹³C-labeled triglycerides.

Oral Fat Tolerance Test (OFTT) with this compound

This protocol is designed to assess the digestion, absorption, and postprandial metabolism of dietary fat.

3.1.1. Study Population:

  • Healthy volunteers or a specific patient population (e.g., individuals with metabolic syndrome, cystic fibrosis, or pancreatic insufficiency).

  • Exclusion criteria should include known lipid metabolism disorders (unless part of the study), gastrointestinal diseases affecting absorption, and medications known to interfere with lipid metabolism.

3.1.2. Pre-Test Conditions:

  • Participants should maintain their habitual diet for at least one week prior to the test.[12]

  • A 10-12 hour overnight fast is required before the test meal.[13][14]

  • Strenuous physical activity should be avoided for 24 hours prior to the test.

3.1.3. Test Meal:

  • A standardized liquid meal is prepared to ensure consistency.

  • Composition: A typical high-fat meal for an OFTT contains approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[15]

  • Tracer Administration: A precise dose of this compound (e.g., 100-200 mg) is mixed thoroughly into the liquid meal.

  • The meal should be consumed within 10-15 minutes.

3.1.4. Sample Collection:

  • Breath Samples: Breath samples are collected into specialized bags or tubes at baseline (before the meal) and at regular intervals (e.g., every 30-60 minutes) for up to 6-8 hours post-meal.[16]

  • Blood Samples: Venous blood is collected into EDTA-containing tubes at baseline and at specified time points post-meal (e.g., 0, 30, 60, 90, 120, 180, 240, 300, 360 minutes). Plasma is separated by centrifugation and stored at -80°C.[17]

3.1.5. Sample Analysis:

  • Breath ¹³CO₂ Analysis: The ¹³C/¹²C ratio in expired CO₂ is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Plasma Lipid Extraction: Plasma lipids are extracted using a method such as the Folch or Bligh-Dyer procedure.

  • Triglyceride and Fatty Acid Analysis:

    • Intact Triglycerides: Plasma extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the enrichment of ¹³C in the trilinolein molecule.

    • Fatty Acids: The triglyceride fraction is isolated, and the fatty acids are transesterified to fatty acid methyl esters (FAMEs). The ¹³C enrichment in linoleic acid is then determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for ¹³C-Linoleic Acid Analysis

3.2.1. Sample Preparation:

  • Lipid Extraction: Extract total lipids from plasma or tissue homogenates using a 2:1 chloroform:methanol (v/v) solution (Folch method).

  • Triglyceride Isolation: Separate the triglyceride fraction from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Transesterification: Convert the fatty acids in the isolated triglycerides to FAMEs by incubation with methanolic HCl or BF₃-methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

3.2.2. GC-MS Analysis:

  • Injection: Inject an aliquot of the FAME extract onto a suitable capillary GC column (e.g., a polar column for FAME separation).

  • Separation: The FAMEs are separated based on their chain length and degree of unsaturation.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratios of the fragment ions are monitored.

  • Quantification of ¹³C Enrichment: The isotopic enrichment is determined by measuring the relative abundance of the ion representing the ¹³C-labeled linoleic acid methyl ester compared to the unlabeled (¹²C) molecule.

Data Presentation

Quantitative data from studies using ¹³C-labeled fatty acids and triglycerides are summarized below.

ParameterTracerStudy PopulationKey FindingsReference
Fatty Acid Oxidation [U-¹³C]linoleate vs. [U-¹³C]palmitateHealthy HumansRecovery of ¹³C in breath CO₂ was significantly higher after linoleate (B1235992) consumption (8.9 ± 1.2%) compared to palmitate (5.6 ± 0.4%), indicating greater oxidation of dietary linoleate.
Fat Malabsorption ¹³C-TrioleinAdult Cystic Fibrosis PatientsCumulative ¹³CO₂ recovery at 6 hours was significantly lower in CF patients without pancreatic enzyme replacement therapy (PERT) (median 3%) compared to healthy controls (median 28%). PERT normalized the absorption (median 37%).[16]
Postprandial Triglyceride Response ¹³C-TrioleinHealthy HumansGastric emptying delayed the peak in ¹³CO₂ recovery, but did not affect the cumulative percentage dose recovery at 6 hours.[16]
Tissue Incorporation of Linoleic Acid [1-¹⁴C]linoleic acidRats on varying EFA dietsRats on a low essential fatty acid (EFA) diet retained significantly more radioactivity (51%) in their tissues compared to those on normal (34%) or high (27%) EFA diets.[12]
Incorporation into Plasma Lipids [U-¹³C]linoleate vs. [U-¹³C]palmitateHealthy HumansIncorporation of ¹³C from linoleate was greater in plasma phospholipids, while ¹³C from palmitate was greater in plasma triglycerides and non-esterified fatty acids.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding and communicating research findings. The following diagrams are provided in the DOT language for use with Graphviz.

Lipid Metabolism Signaling Pathway

This diagram illustrates the major signaling pathways that regulate lipid metabolism, which are often the focus of studies using this compound.

Lipid_Metabolism_Signaling cluster_Nutrient_Status Nutrient Status cluster_Intracellular_Signaling Intracellular Signaling cluster_Transcriptional_Regulation Transcriptional Regulation cluster_Metabolic_Outcomes Metabolic Outcomes High Glucose/Insulin (B600854) High Glucose/Insulin PI3K/Akt Pathway PI3K/Akt Pathway High Glucose/Insulin->PI3K/Akt Pathway activates Low Glucose/Glucagon Low Glucose/Glucagon AMPK Pathway AMPK Pathway Low Glucose/Glucagon->AMPK Pathway activates Lipolysis Lipolysis Low Glucose/Glucagon->Lipolysis stimulates SREBP-1c SREBP-1c PI3K/Akt Pathway->SREBP-1c activates AMPK Pathway->SREBP-1c inhibits PPARα PPARα AMPK Pathway->PPARα activates Fatty Acid Synthesis (FAS) Fatty Acid Synthesis (FAS) SREBP-1c->Fatty Acid Synthesis (FAS) upregulates Triglyceride Synthesis Triglyceride Synthesis SREBP-1c->Triglyceride Synthesis upregulates Fatty Acid Oxidation (FAO) Fatty Acid Oxidation (FAO) PPARα->Fatty Acid Oxidation (FAO) upregulates

Caption: Key signaling pathways regulating lipid metabolism.

Experimental Workflow for an Oral Fat Tolerance Test with this compound

This diagram outlines the sequential steps of a clinical study using this compound.

OFTT_Workflow cluster_Preparation Preparation Phase cluster_Test_Day Test Day cluster_Analysis Analytical Phase cluster_Data_Interpretation Data Interpretation Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Habitual Diet & Activity Monitoring Habitual Diet & Activity Monitoring Informed Consent->Habitual Diet & Activity Monitoring Overnight Fast (10-12h) Overnight Fast (10-12h) Habitual Diet & Activity Monitoring->Overnight Fast (10-12h) Baseline Sampling (Blood & Breath) Baseline Sampling (Blood & Breath) Overnight Fast (10-12h)->Baseline Sampling (Blood & Breath) Oral Administration of Test Meal with this compound Oral Administration of Test Meal with this compound Baseline Sampling (Blood & Breath)->Oral Administration of Test Meal with this compound Serial Sampling (Blood & Breath for 6-8h) Serial Sampling (Blood & Breath for 6-8h) Oral Administration of Test Meal with this compound->Serial Sampling (Blood & Breath for 6-8h) Sample Processing (Plasma Separation, Lipid Extraction) Sample Processing (Plasma Separation, Lipid Extraction) Serial Sampling (Blood & Breath for 6-8h)->Sample Processing (Plasma Separation, Lipid Extraction) Breath ¹³CO₂ Analysis (IRMS) Breath ¹³CO₂ Analysis (IRMS) Sample Processing (Plasma Separation, Lipid Extraction)->Breath ¹³CO₂ Analysis (IRMS) Plasma ¹³C-Triglyceride Analysis (LC-MS/MS) Plasma ¹³C-Triglyceride Analysis (LC-MS/MS) Sample Processing (Plasma Separation, Lipid Extraction)->Plasma ¹³C-Triglyceride Analysis (LC-MS/MS) Plasma ¹³C-Fatty Acid Analysis (GC-MS) Plasma ¹³C-Fatty Acid Analysis (GC-MS) Sample Processing (Plasma Separation, Lipid Extraction)->Plasma ¹³C-Fatty Acid Analysis (GC-MS) Calculation of ¹³C Recovery and Kinetic Modeling Calculation of ¹³C Recovery and Kinetic Modeling Breath ¹³CO₂ Analysis (IRMS)->Calculation of ¹³C Recovery and Kinetic Modeling Plasma ¹³C-Triglyceride Analysis (LC-MS/MS)->Calculation of ¹³C Recovery and Kinetic Modeling Plasma ¹³C-Fatty Acid Analysis (GC-MS)->Calculation of ¹³C Recovery and Kinetic Modeling Statistical Analysis Statistical Analysis Calculation of ¹³C Recovery and Kinetic Modeling->Statistical Analysis Report Generation & Publication Report Generation & Publication Statistical Analysis->Report Generation & Publication

Caption: Experimental workflow for a nutritional tracer study.

Conclusion

This compound is a valuable and versatile tool for researchers in nutritional science and drug development. Its use in stable isotope tracer studies allows for the safe and detailed investigation of dietary fat metabolism in humans. By employing the rigorous experimental protocols and analytical methods outlined in this guide, scientists can gain critical insights into the mechanisms of lipid handling in both health and disease, paving the way for evidence-based dietary recommendations and novel therapeutic strategies for metabolic disorders. The continued application of this technology will undoubtedly deepen our understanding of the intricate role of dietary fats in human physiology.

References

Methodological & Application

Application Notes and Protocols for Administering Trilinolein-13C54 to Laboratory Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Trilinolein-13C54, a stable isotope-labeled triglyceride, to laboratory mice for metabolic research. The procedures outlined are based on established methodologies for administering 13C-labeled lipids in tracer studies to investigate fatty acid and triglyceride metabolism.

Introduction

This compound is a trilinolein (B126924) molecule where all 54 carbon atoms are the heavy isotope, 13C. This stable isotope labeling allows for the tracing of the digestion, absorption, distribution, and metabolism of dietary linoleic acid, an essential omega-6 fatty acid, without the use of radioactive isotopes.[1] By tracking the incorporation of 13C into various lipid pools and metabolites, researchers can gain insights into lipid kinetics, energy production, and the impact of disease states on these pathways.[1][2]

Experimental Protocols

Animal Preparation and Acclimation
  • Animal Model: C57BL/6N male mice are a commonly used strain for metabolic studies.[3]

  • Acclimation: Upon arrival, allow mice to acclimate to the facility for at least one week before any experimental procedures. House mice in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Fasting: Prior to the administration of this compound, mice should be fasted to ensure the tracer is metabolized in a controlled state. A fasting period of 3 to 15 hours is common in metabolic studies.[1][3] The optimal fasting duration may vary depending on the specific research question and the organ of interest.[1] For instance, some studies have shown that for heart tissue, a no-fasting period might be preferable.[1]

Dosage and Administration

The appropriate dosage and route of administration of this compound will depend on the specific experimental goals.

  • Dosage Calculation: The dosage should be sufficient to allow for the detection of the 13C label in downstream metabolites. As a starting point, a bolus administration of a labeled lipid can be in the range of 20 nmol/kg body weight.[3][4] However, for other labeled compounds like glucose, dosages can be higher, for example, 4 mg/g.[1] It is crucial to optimize the dose for each specific study. The amount of tracer administered should ideally correspond to a physiologically relevant increase in the metabolite pool being studied.[3][4]

  • Route of Administration:

    • Oral Gavage: This is the most common and physiologically relevant route for studying the metabolism of dietary fats. This compound can be dissolved in a suitable vehicle, such as olive oil or a custom lipid emulsion, for administration.

    • Intravenous (IV) Injection: For studies focusing on the direct metabolism of triglycerides by various tissues, bypassing digestion and absorption, IV injection via the tail vein is a suitable method.[3][4]

    • Intraperitoneal (IP) Injection: IP injection is another common route for administering metabolic tracers.[1]

Sample Collection and Processing
  • Timeline: The timing of sample collection is critical for capturing the desired metabolic events. For rapid metabolic processes, time points as early as 10 minutes post-administration may be necessary.[3][4] For studies investigating longer-term incorporation into tissues, time points of several hours to days may be more appropriate.[5] A 90-minute label incorporation period has been shown to be effective for overall TCA cycle labeling with 13C-glucose.[1]

  • Sample Types:

    • Blood: Collect blood via tail vein, saphenous vein, or cardiac puncture at specified time points to analyze plasma for labeled lipids, fatty acids, and other metabolites.

    • Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue, heart, brain).[1][3][4][5] Snap-freeze the tissues in liquid nitrogen immediately to halt metabolic activity.

  • Sample Processing:

    • Lipid Extraction: Extract lipids from plasma and tissue samples using established methods, such as the Folch or Bligh-Dyer methods.

    • Metabolite Analysis: Analyze the extracted lipids and other metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enrichment of 13C.

Data Presentation

Quantitative data from this compound tracer studies should be summarized in clear and concise tables to facilitate comparison between different experimental groups.

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Plasma 13C-Linoleic Acid (nmol/mL)
30 min
60 min
120 min
Liver 13C-Triglycerides (nmol/g tissue)
Skeletal Muscle 13C-Phospholipids (nmol/g tissue)
Adipose Tissue 13C-Diacylglycerols (nmol/g tissue)

Table 1: Example of a data table for summarizing the incorporation of 13C from this compound into various lipid pools.

Visualization of Experimental Workflow and Metabolic Pathways

Diagrams are essential for visualizing the experimental workflow and the metabolic fate of the tracer.

Experimental_Workflow cluster_preparation Animal Preparation cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Acclimation Acclimation (1 week) Fasting Fasting (3-15 hours) Acclimation->Fasting Administration This compound (Oral Gavage, IV, or IP) Fasting->Administration Blood Blood Sampling (Multiple time points) Administration->Blood Tissues Tissue Harvest (Endpoint) Administration->Tissues Extraction Lipid Extraction Blood->Extraction Tissues->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for a this compound tracer study in mice.

Metabolic_Pathway TG This compound (Dietary) Intestine Intestinal Lumen TG->Intestine Lipase Lipase Intestine->Lipase FA 13C-Linoleic Acid Lipase->FA MG 13C-Monoacylglycerol Lipase->MG Enterocyte Enterocyte FA->Enterocyte MG->Enterocyte Re_esterification Re-esterification Enterocyte->Re_esterification Chylomicron 13C-Chylomicrons Re_esterification->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Bloodstream Bloodstream Lymph->Bloodstream Tissues Peripheral Tissues (Liver, Muscle, Adipose) Bloodstream->Tissues Oxidation Beta-Oxidation Tissues->Oxidation Storage Triglyceride Storage Tissues->Storage Energy Energy (ATP) Oxidation->Energy

Caption: Simplified metabolic fate of dietary this compound.

References

Application Note: Quantitative Analysis of Trilinolein-13C54 and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein (B126924), a triglyceride composed of a glycerol (B35011) backbone esterified with three linoleic acid molecules, is a significant component of various biological systems and a key area of study in metabolic research. The use of stable isotope-labeled trilinolein, specifically Trilinolein-13C54, allows for precise tracing of its metabolic fate within a biological system. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound and its primary 13C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful analytical technique offers high sensitivity and selectivity, making it ideal for tracking the hydrolysis of this compound into its subsequent metabolic products.[1] Stable isotope labeling is a fundamental technique for measuring the biosynthesis, remodeling, and degradation of biomolecules like lipids.[2][3]

The primary metabolites of trilinolein result from the sequential hydrolysis of its ester bonds.[1] This process yields 13C-labeled dilinolein, monolinolein, linoleic acid, and glycerol. Understanding the flux through this metabolic pathway is crucial for researchers in fields such as nutrition, pharmacology, and drug development. The methods described herein provide a robust framework for such investigations.

Experimental Protocols

Lipid Extraction from Biological Matrices (Plasma)

A robust lipid extraction method is critical for accurate analysis. The following protocol is a modified Bligh-Dyer method, known for its efficiency in extracting a broad range of lipids.[1]

Materials:

  • Plasma samples

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice to prevent degradation.[1]

  • In a glass tube, combine 100 µL of plasma with 300 µL of a 1:2 (v/v) mixture of chloroform:methanol.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Add an additional 100 µL of chloroform and vortex for 30 seconds.[1]

  • Add 100 µL of water and vortex for another 30 seconds to induce phase separation.[1]

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will separate the mixture into a lower organic layer (containing lipids) and an upper aqueous layer.[1]

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • The dried lipid extract can be stored at -80°C until analysis.[1] For LC-MS/MS analysis, reconstitute the sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound and its metabolites using a triple quadrupole mass spectrometer. Optimization for specific instrumentation is recommended.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

LC Parameters:

  • Column: A C18 reversed-phase column is suitable for separating lipids.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from 30% B to 100% B over a suitable time, followed by a re-equilibration step, is recommended.[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These should be determined empirically using authentic standards for both the 13C-labeled and unlabeled analytes. Example transitions are provided in the table below. For triglycerides, monitoring the neutral loss of a fatty acid is a common and specific fragmentation pathway.[1]

Data Presentation

The following tables summarize the key quantitative data for the analysis of this compound and its metabolites.

Table 1: MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Dilinolein-13C36[To be determined][To be determined][To be determined]
Monolinolein-13C18[To be determined][To be determined][To be determined]
Linoleic Acid-13C18[To be determined][To be determined][To be determined]
Unlabeled Trilinolein (Internal Standard)[To be determined][To be determined][To be determined]

Note: The exact m/z values for precursor and product ions, as well as optimal collision energies, should be determined experimentally on the specific mass spectrometer being used.

Table 2: Representative LC-MS/MS Method Performance

ParameterSpecificationSource(s)
Linearity (r²)> 0.99[4]
Limit of Detection (LOD)Low ng/mL to pg/mL range[4]
Limit of Quantification (LOQ)Typically 3x LOD[4]
Accuracy (% Recovery)90 - 110%[4]
Precision (% RSD)< 15%[4]

For accurate quantification, it is essential to use a stable isotope-labeled internal standard for each class of analyte to correct for variations in extraction efficiency and instrument response.[1] A calibration curve should be prepared using known concentrations of analytical standards.[1]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the sequential hydrolysis of this compound.

TL_C54 This compound DL_C36 Dilinolein-13C36 TL_C54->DL_C36 + H2O - Linoleic Acid-13C18 LA_C18 Linoleic Acid-13C18 TL_C54->LA_C18 ML_C18 Monolinolein-13C18 DL_C36->ML_C18 + H2O - Linoleic Acid-13C18 DL_C36->LA_C18 Glycerol 13C-Glycerol ML_C18->Glycerol + H2O - Linoleic Acid-13C18 ML_C18->LA_C18

Caption: Hydrolysis of this compound.

Experimental Workflow

This diagram outlines the major steps in the analytical protocol.

Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Analytical workflow for lipidomics.

References

Application Notes and Protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Separating 13C-Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and analysis of 13C-labeled lipids using liquid chromatography coupled with mass spectrometry (LC-MS). The protocols outlined below are designed to guide researchers in metabolic flux analysis, lipid signaling pathway elucidation, and drug development studies involving lipid metabolism.

Introduction

Stable isotope labeling with carbon-13 (13C) is a powerful technique for tracing the metabolic fate of lipids in biological systems. By introducing 13C-labeled precursors or lipids into cells, tissues, or organisms, researchers can track their incorporation into various lipid species, providing dynamic information on biosynthesis, turnover, and trafficking.[1][2] Liquid chromatography is an essential tool for separating the complex mixtures of lipids found in biological samples, and when coupled with mass spectrometry, it allows for the sensitive and specific detection and quantification of 13C-labeled and unlabeled lipid species.[3][4]

This document details two primary LC-MS methodologies for the separation of 13C-labeled lipids: Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

General Experimental Workflow

A typical workflow for the analysis of 13C-labeled lipids involves several key stages, from sample preparation to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.

Experimental Workflow for 13C-Labeled Lipidomics cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Cells, Tissue, Plasma) labeling 13C Isotope Labeling (e.g., 13C-Glucose, 13C-Fatty Acid) start->labeling extraction Lipid Extraction (e.g., Folch, MTBE) labeling->extraction lc_separation LC Separation (RP or HILIC) extraction->lc_separation ms_detection Mass Spectrometry (High-Resolution MS) lc_separation->ms_detection data_processing Data Processing (Peak Picking, Alignment) ms_detection->data_processing identification Lipid Identification (Database Searching) data_processing->identification quantification Isotopologue Analysis & Quantitative Flux Analysis identification->quantification

Caption: General workflow for 13C-labeled lipidomics analysis.

Application Note 1: Reversed-Phase Liquid Chromatography (RP-LC) for 13C-Labeled Lipid Separation

Principle: RP-LC separates lipids based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their fatty acyl chains. This method is highly effective for separating different molecular species within the same lipid class and can resolve many isomeric and isobaric lipids.

Experimental Protocol: RP-LC-MS/MS for 13C-Labeled Fatty Acids and Triglycerides

This protocol is adapted for the analysis of fatty acids and triglycerides from cultured mammalian cells labeled with a 13C tracer.

1. Sample Preparation and Lipid Extraction:

  • Cell Culture and Labeling: Culture mammalian cells to the desired confluence. Introduce the 13C-labeled precursor (e.g., U-13C-glucose or 13C-labeled fatty acid) into the culture medium and incubate for a time course determined by the specific metabolic pathway under investigation.

  • Harvesting and Quenching: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then quench metabolism by adding a cold solvent mixture, such as 80% methanol (B129727) at -80°C.

  • Lipid Extraction (Folch Method):

    • Scrape the cells in the quenching solvent and transfer to a glass tube.

    • Add chloroform (B151607) to achieve a chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

    • Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reversed-phase column is recommended for good separation of a wide range of lipid species.

  • Mobile Phases:

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS and data-dependent MS/MS acquisition.

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

Quantitative Data Summary

The following table provides representative data for the separation of fatty acids using an RP-LC-MS method. Retention times and limits of detection can vary depending on the specific LC system, column, and MS instrument used.

Fatty AcidCarbon Chain:Double BondsRepresentative Retention Time (min)Limit of Detection (LOD) (ng/mL)
Myristic Acid14:010.25
Palmitic Acid16:012.510
Stearic Acid18:014.810
Oleic Acid18:114.15
Linoleic Acid18:213.55
Arachidonic Acid20:412.82
Docosahexaenoic Acid22:612.12

Data compiled from representative values found in the literature. Actual values will be instrument and method-dependent.

Application Note 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for 13C-Labeled Lipid Class Separation

Principle: HILIC separates lipids based on the polarity of their headgroups. This technique is particularly useful for separating different lipid classes, such as phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylinositols (PI), from each other. Within a class, lipids with the same headgroup tend to co-elute.

Experimental Protocol: HILIC-MS for 13C-Labeled Phospholipids (B1166683)

This protocol is designed for the class separation of phospholipids from biological extracts to analyze the incorporation of 13C labels into different phospholipid classes.

1. Sample Preparation and Lipid Extraction:

  • Follow the same cell culture, labeling, harvesting, and quenching procedures as described in the RP-LC protocol.

  • Lipid Extraction (MTBE Method):

    • To the cell pellet, add methanol.

    • Add methyl-tert-butyl ether (MTBE) and vortex.

    • Add water to induce phase separation and vortex again.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with HILIC analysis (e.g., acetonitrile/isopropanol 1:1, v/v).

2. LC-MS Parameters:

  • LC System: HPLC or UHPLC system.

  • Column: A silica-based or other polar stationary phase HILIC column.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 10 mM ammonium formate.

  • Gradient Elution: The gradient typically starts with a high concentration of acetonitrile (Mobile Phase A) and gradually increases the percentage of the aqueous mobile phase (Mobile Phase B) to elute more polar lipids.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: ESI in both positive and negative ion modes.

Quantitative Data Summary

The following table shows the typical elution order and representative retention times for major phospholipid classes using a HILIC method.

Phospholipid ClassAbbreviationRepresentative Retention Time (min)
PhosphatidylethanolaminePE8.5
PhosphatidylcholinePC10.2
SphingomyelinSM11.0
PhosphatidylserinePS12.1
PhosphatidylglycerolPG12.8
PhosphatidylinositolPI13.5

Data compiled from representative values found in the literature. Actual values will be instrument and method-dependent.

Visualization of Signaling Pathways and Workflows

Metabolic Flux from 13C-Glucose to Triglycerides

The following diagram illustrates the major metabolic pathways for the incorporation of carbon from 13C-glucose into the glycerol (B35011) backbone and fatty acid chains of triglycerides.

Metabolic Flux to Triglycerides cluster_glycolysis Glycolysis cluster_tca TCA Cycle & Fatty Acid Synthesis cluster_tg_synthesis Triglyceride Synthesis glucose 13C-Glucose g3p Glycerol-3-P glucose->g3p pyruvate Pyruvate glucose->pyruvate tg 13C-Triglycerides g3p->tg acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate fatty_acids 13C-Fatty Acids citrate->fatty_acids fatty_acids->tg

Caption: Incorporation of 13C from glucose into triglycerides.
Tracing 13C-Labeled Diacylglycerol in Protein Kinase C Signaling

This diagram illustrates how 13C-labeled diacylglycerol (DAG), a key second messenger, can be used to trace its role in the activation of Protein Kinase C (PKC).

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol plc Phospholipase C (PLC) pip2 PIP2 dag 13C-Diacylglycerol (13C-DAG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc_active Active PKC dag->pkc_active activates ip3->pkc_active co-activates via Ca2+ release pkc_inactive Inactive PKC pkc_inactive->pkc_active substrates Downstream Substrates pkc_active->substrates response Cellular Response substrates->response

Caption: Tracing 13C-DAG in PKC signaling.

Conclusion

The LC-MS methods described in these application notes provide robust and versatile tools for the analysis of 13C-labeled lipids. The choice between RP-LC and HILIC will depend on the specific research question. RP-LC is ideal for detailed analysis of lipid molecular species, while HILIC excels at the separation of lipid classes. By combining these powerful separation techniques with stable isotope labeling and high-resolution mass spectrometry, researchers can gain deep insights into the complexities of lipid metabolism and signaling in health and disease.

References

Application Notes and Protocols for 13C-Labeled Lipid Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of samples containing 13C-labeled lipids for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The accurate quantification and analysis of 13C-labeled lipids are crucial for metabolic flux analysis, drug development, and understanding disease states.[1]

Introduction

Stable isotope labeling with 13C is a powerful technique to trace the metabolic fate of lipids in biological systems.[1] The success of such studies heavily relies on robust and reproducible sample preparation methods that ensure efficient extraction, minimize isotopic fractionation, and are compatible with downstream analytical platforms. This guide outlines several common and effective techniques for the preparation of 13C-labeled lipid samples from various biological matrices.

Core Sample Preparation Workflow

The general workflow for preparing 13C-labeled lipid samples involves several key steps: quenching of metabolic activity, lipid extraction, optional derivatization, and purification. The choice of specific methods will depend on the lipid class of interest, the biological matrix, and the analytical technique to be used.

Workflow cluster_sample Sample Collection & Quenching cluster_extraction Lipid Extraction cluster_processing Sample Processing cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Plasma) Quenching Quenching (e.g., Cold Solvent) Sample->Quenching Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) Quenching->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Purification Purification/Fractionation (e.g., SPE, TLC) Extraction->Purification Direct to Purification Derivatization->Purification Analysis Analytical Platform (LC-MS, GC-MS, NMR) Purification->Analysis

Caption: General workflow for 13C-labeled lipid sample preparation.

Lipid Extraction Protocols

The initial and most critical step is the efficient extraction of lipids from the biological matrix. Several methods are widely used, each with its own advantages and limitations. The use of an internal standard, ideally a 13C-labeled lipid not expected to be found endogenously, is highly recommended to correct for sample loss during preparation and for variations in instrument response.[2][3]

Protocol 1: Modified Folch Extraction

This method is a classic and robust procedure for total lipid extraction.[4]

Materials:

Procedure:

  • To 1 volume of the aqueous sample, add 20 volumes of chloroform:methanol (2:1, v/v). For tissue, homogenize in the solvent mixture.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Incubate at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for storage at -80°C or for direct analysis.

Protocol 2: Bligh and Dyer Extraction

This method is a modification of the Folch method and is suitable for samples with high water content.[2][5]

Materials:

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Biological sample

Procedure:

  • To 1 volume of sample, add 3.75 volumes of chloroform:methanol (1:2, v/v).

  • Vortex thoroughly for 1-2 minutes.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute as needed.

Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction

This method offers a safer alternative to chloroform and can provide good recovery for a broad range of lipids.[6]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Biological sample

Procedure:

  • To 100 µL of sample, add 1.5 mL of MTBE and 0.5 mL of methanol.

  • Vortex for 1 minute and incubate for 30 minutes at room temperature on a shaker.

  • Add 0.375 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry the extract under nitrogen and reconstitute as needed.

Quantitative Comparison of Extraction Methods
Lipid ClassFolch Recovery (%)Bligh & Dyer Recovery (%)MTBE Recovery (%)Reference
Phosphatidylcholines>90>90~85-95[7]
Triglycerides>95>95>95[7]
Free Fatty Acids~80-90~80-90~85-95[7]
Cholesterol Esters>95>95>95[7]
Lysophospholipids~50-70~50-70~60-80[7]

Note: Recovery rates can vary depending on the specific lipid species and the biological matrix.

Derivatization Protocols for GC-MS Analysis

For the analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase their volatility and improve chromatographic separation.[8]

Protocol 4: Fatty Acid Methyl Ester (FAME) Synthesis

This is the most common derivatization method for fatty acids.[8]

Materials:

  • Dried lipid extract

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs.

  • The sample is now ready for GC-MS analysis.

Protocol 5: Trimethylsilyl (TMS) Ester Derivatization

TMS derivatization is another effective method for fatty acids and other lipids containing hydroxyl or carboxyl groups.[9]

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile

Procedure:

  • Reconstitute the dried lipid extract in 50 µL of pyridine or acetonitrile.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is ready for GC-MS analysis.

Derivatization cluster_input Input cluster_fame FAME Synthesis cluster_tms TMS Esterification LipidExtract Dried 13C-Labeled Lipid Extract AddBF3 Add BF3-Methanol LipidExtract->AddBF3 AddBSTFA Add BSTFA + TMCS LipidExtract->AddBSTFA Heat100 Heat at 100°C AddBF3->Heat100 PhaseSepFAME Add Hexane & NaCl, Phase Separation Heat100->PhaseSepFAME FAMEs Fatty Acid Methyl Esters (for GC-MS) PhaseSepFAME->FAMEs Heat60 Heat at 60°C AddBSTFA->Heat60 TMSEsters Trimethylsilyl Esters (for GC-MS) Heat60->TMSEsters

Caption: Workflow for derivatization of fatty acids for GC-MS analysis.

Purification and Fractionation Techniques

For complex lipid extracts, purification or fractionation into different lipid classes may be required to reduce sample complexity and improve the detection of low-abundance species.

Protocol 6: Solid-Phase Extraction (SPE)

SPE is a powerful technique for fractionating lipid classes based on their polarity.[4][10][11][12][13]

Materials:

  • Silica-based SPE cartridge

  • Solvents of varying polarity (e.g., hexane, diethyl ether, chloroform, methanol)

  • Dried lipid extract

Procedure:

  • Condition the SPE cartridge by washing with methanol followed by chloroform and then hexane.

  • Dissolve the dried lipid extract in a small volume of chloroform or hexane and load it onto the cartridge.

  • Elute different lipid classes by passing solvents of increasing polarity through the cartridge. A typical elution scheme is:

    • Neutral Lipids (e.g., triglycerides, cholesterol esters): Elute with hexane:diethyl ether (9:1, v/v).

    • Free Fatty Acids: Elute with hexane:diethyl ether (1:1, v/v) containing 1% acetic acid.

    • Phospholipids: Elute with methanol.

  • Collect the fractions, dry them under nitrogen, and reconstitute for analysis.

Protocol 7: Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for separating lipid classes.[5][14][15][16]

Materials:

  • Silica (B1680970) gel TLC plate

  • Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids)

  • Lipid standards

  • Visualization reagent (e.g., iodine vapor or primuline (B81338) spray)

Procedure:

  • Spot the lipid extract and standards onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the solvent system.

  • Allow the solvent to migrate up the plate until the solvent front is near the top.

  • Remove the plate and let it dry.

  • Visualize the separated lipid spots using iodine vapor or by spraying with a fluorescent dye like primuline and viewing under UV light.

  • The bands corresponding to the lipid classes of interest can be scraped from the plate and the lipids extracted from the silica for further analysis.

Considerations for 13C-Labeled Lipid Analysis

  • Isotopic Purity of Tracers: Ensure the isotopic purity of the 13C-labeled substrate is known to accurately calculate enrichment.

  • Background Correction: Natural abundance of 13C (approximately 1.1%) must be corrected for in the mass spectrometry data to accurately determine the level of incorporation from the tracer.

  • Metabolic Steady State: For metabolic flux analysis, it is often important to ensure that the biological system has reached an isotopic steady state.

  • Internal Standards: The use of appropriate internal standards is crucial for accurate quantification. Biologically generated 13C-labeled internal standards can help to correct for variations introduced during sample preparation and analysis.[2][3]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preparation of 13C-labeled lipid samples for various analytical applications. The selection of the most appropriate methods will depend on the specific research question, the nature of the biological sample, and the available analytical instrumentation. Careful and consistent application of these techniques will lead to high-quality, reproducible data essential for advancing our understanding of lipid metabolism in health and disease.

References

Revolutionizing Metabolic Research: A Guide to Analyzing Mass Spectrometry Data from 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients through various biochemical pathways is paramount for researchers in disease biology and drug development. Stable isotope tracing with 13C-labeled substrates, coupled with mass spectrometry, has emerged as a powerful technique to unravel this complexity. This document provides detailed application notes and protocols for analyzing mass spectrometry data from 13C tracer experiments, tailored for researchers, scientists, and drug development professionals.

This guide offers a comprehensive workflow, from experimental design to data analysis, featuring protocols for cell culture, metabolite extraction, and sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it provides an in-depth look at leading software for metabolic flux analysis and a detailed protocol for utilizing the Isotopomer Network Compartmental Analysis (INCA) software.

Unveiling Cellular Machinery: The Experimental Workflow

The journey to understanding metabolic fluxes begins with a meticulously planned and executed experimental workflow. This process involves introducing a 13C-labeled substrate into a biological system and tracking its incorporation into downstream metabolites.

G cluster_exp_design Experimental Design cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis A Select Cell Line & 13C Tracer B Define Labeling Strategy (Steady-state vs. Kinetic) A->B C Seed & Culture Cells B->C D Introduce 13C-labeled Medium C->D E Incubate for Defined Period D->E F Quench Metabolism E->F G Extract Metabolites F->G H Derivatize for GC-MS G->H I GC-MS Analysis H->I J Correct for Natural Isotope Abundance I->J K Calculate Mass Isotopomer Distributions (MIDs) J->K L Metabolic Flux Analysis (e.g., INCA) K->L

Caption: General experimental workflow for 13C Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: Cell Culture and 13C Labeling

This protocol outlines the steps for labeling adherent mammalian cells with [U-13C6]-glucose.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM

  • [U-13C6]-glucose

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with [U-13C6]-glucose to the desired final concentration (e.g., 25 mM) and 10% dialyzed FBS.

  • Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a period sufficient to achieve isotopic steady-state. This is typically determined empirically but is often around 24 hours.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS

This protocol details the quenching of metabolic activity and the extraction and preparation of metabolites for GC-MS analysis.

Materials:

  • Ice-cold PBS

  • -80°C 80% Methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

  • Vacuum concentrator

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Procedure:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of -80°C 80% methanol to each well.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Derivatization: To make the metabolites volatile for GC-MS analysis, add the derivatization agent (e.g., 80 µL of MSTFA) and incubate at a suitable temperature (e.g., 37°C for 30 minutes).

Software for Data Analysis: A Deep Dive into INCA

Several software packages are available for calculating metabolic fluxes from 13C labeling data, including 13CFLUX2 , METRAN , and Isotopomer Network Compartmental Analysis (INCA) . INCA is a powerful MATLAB-based tool that can perform both steady-state and isotopically non-stationary metabolic flux analysis.

Application Note: Using INCA for Metabolic Flux Analysis

1. Model Input:

  • Reactions: Define the metabolic network by providing a list of reactions, including substrates, products, and atom transitions.

  • Tracers: Specify the isotopic composition of the labeled substrate(s).

  • Flux Measurements: Input any known extracellular fluxes, such as glucose uptake and lactate (B86563) secretion rates.

  • Mass Spectrometry Data: Provide the measured mass isotopomer distributions (MIDs) of the targeted metabolites.

2. Flux Estimation:

  • INCA uses a least-squares regression approach to find the set of intracellular fluxes that best fit the experimental data.

  • The software can perform multiple restarts with random initial guesses to ensure a global optimum is found.

3. Statistical Analysis:

  • INCA provides robust statistical analysis to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes. This is crucial for determining the precision of the results.

Data Presentation: Summarizing Quantitative Results

The output of a 13C-MFA study is a quantitative flux map. This data should be presented in clearly structured tables for easy comparison between different experimental conditions.

Table 1: Mass Isotopomer Distributions (MIDs) of Key Metabolites

MetaboliteIsotopologueCondition A (%)Condition B (%)
PyruvateM+010.5 ± 0.815.2 ± 1.1
M+15.2 ± 0.48.1 ± 0.6
M+225.8 ± 1.530.4 ± 2.0
M+358.5 ± 2.146.3 ± 2.5
CitrateM+08.2 ± 0.712.9 ± 1.0
M+13.1 ± 0.35.5 ± 0.5
M+245.3 ± 2.838.7 ± 2.2
M+312.9 ± 1.118.4 ± 1.3
M+430.5 ± 1.924.5 ± 1.8

Table 2: Relative Metabolic Fluxes Normalized to Glucose Uptake

Pathway/ReactionFlux (Condition A)Flux (Condition B)
Glycolysis (Glucose -> Pyruvate)100100
Pentose Phosphate Pathway (Oxidative)15.2 ± 1.325.8 ± 2.1
Pyruvate Dehydrogenase (PDH)80.5 ± 5.665.1 ± 4.9
Pyruvate Carboxylase (PC)5.3 ± 0.712.4 ± 1.1
TCA Cycle (Citrate Synthase)85.8 ± 6.077.5 ± 5.5

Mandatory Visualization: The Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs in parallel to glycolysis. It is a prime example of a pathway that can be interrogated using 13C tracer analysis. The PPP is responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.

PPP G6P Glucose-6-P PGL 6-P-Glucono- lactone G6P->PGL G6PD PG 6-P-Gluconate PGL->PG 6PGL Ru5P Ribulose-5-P PG->Ru5P 6PGD (CO2 out) R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P F6P Fructose-6-P X5P->F6P G3P Glyceraldehyde-3-P X5P->G3P E4P Erythrose-4-P S7P->E4P Glycolysis Glycolysis E4P->Glycolysis F6P->Glycolysis G3P->Glycolysis

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

By providing these detailed application notes and protocols, we aim to empower researchers to confidently employ 13C tracer analysis in their studies, accelerating discoveries in metabolic research and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Trilinolein-13C54 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Trilinolein (B126924) and its stable isotope-labeled internal standard, Trilinolein-13C54.

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor ion for Trilinolein and this compound in positive electrospray ionization?

A1: For triglycerides like trilinolein, the most commonly observed and robust precursor ion in positive electrospray ionization (ESI) is the ammonium (B1175870) adduct, [M+NH₄]⁺. Therefore, it is recommended to target the following precursor ions:

  • Trilinolein: m/z 896.8

  • This compound: m/z 950.8

While sodium adducts ([M+Na]⁺) may also be observed, the ammonium adduct typically provides better fragmentation and more consistent signal intensity, especially when using mobile phases containing ammonium formate (B1220265) or acetate.

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for Trilinolein and its internal standard?

A2: The primary fragmentation pathway for the ammoniated adduct of trilinolein is the neutral loss of one of the linoleic acid chains along with the ammonia (B1221849) molecule. This results in a diacylglycerol-like fragment ion. Based on this, the following MRM transitions are recommended as a starting point for optimization:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Trilinolein896.8618.5[M+NH₄-C₁₈H₃₂O₂-NH₃]⁺
This compound950.8654.5[M+NH₄-C₁₈H₃₂O₂-¹³C₁₈-NH₃]⁺

It is crucial to empirically optimize the collision energy for each transition on your specific instrument to achieve the highest signal intensity.

Q3: What are the key considerations for sample preparation to minimize matrix effects?

A3: Matrix effects, particularly ion suppression from phospholipids (B1166683) in biological samples like plasma, are a major challenge in triglyceride analysis. To mitigate these effects, consider the following:

  • Liquid-Liquid Extraction (LLE): A simple and effective method using a solvent system like chloroform:methanol to partition lipids from the aqueous phase.

  • Solid-Phase Extraction (SPE): Offers more selective cleanup by using cartridges that can specifically remove interfering substances like phospholipids.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Trilinolein.

Problem Possible Causes Recommended Solutions
No or Very Low Signal for Trilinolein 1. Incorrect MRM Transitions: The selected precursor or product ions are not optimal. 2. Suboptimal Ionization: Inefficient formation of the [M+NH₄]⁺ adduct. 3. Poor Fragmentation: Collision energy is too low or too high. 4. Sample Degradation: Trilinolein has been degraded during sample preparation or storage. 5. LC Plumbing Issue: A blockage or leak in the LC system is preventing the sample from reaching the mass spectrometer.1. Verify MRM Transitions: Infuse a standard solution of trilinolein and perform a product ion scan to identify the most abundant fragment ions. 2. Optimize Source Conditions: Ensure the mobile phase contains an ammonium salt (e.g., 10 mM ammonium formate). Optimize source parameters like capillary voltage and gas flows. 3. Optimize Collision Energy: Perform a collision energy optimization experiment by ramping the collision energy and monitoring the signal intensity of the product ion. 4. Use Fresh Samples: Prepare fresh samples and standards and ensure proper storage conditions (-80°C). 5. Check LC System: Perform a system check for leaks and ensure consistent pressure and flow rate.
High Signal Variability/Poor Reproducibility 1. Matrix Effects: Co-eluting compounds are causing ion suppression or enhancement. 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 3. Carryover: Analyte from a previous injection is interfering with the current one. 4. LC Column Degradation: The column performance has deteriorated, leading to inconsistent retention times and peak shapes.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE to remove interfering matrix components. 2. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. Use an internal standard to correct for variability. 3. Optimize Wash Method: Increase the strength of the autosampler wash solvent and the duration of the wash cycle. 4. Equilibrate or Replace Column: Ensure adequate column equilibration between injections. If performance does not improve, replace the analytical column.
Peak Tailing or Splitting 1. Column Overloading: Injecting too much sample onto the column. 2. Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. 3. Column Contamination: Buildup of matrix components on the column frit or stationary phase.1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Match Injection Solvent: Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. 3. Wash or Replace Column: Wash the column with a strong solvent. If the peak shape does not improve, the column may need to be replaced.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (in isopropanol).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters
Parameter Recommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water:Acetonitrile (40:60, v/v)
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v)
Gradient 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is lle Liquid-Liquid Extraction add_is->lle drydown Evaporation lle->drydown reconstitute Reconstitution drydown->reconstitute lc_separation LC Separation reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Data Acquisition

Caption: Experimental workflow for Trilinolein analysis.

troubleshooting_workflow start Low or No Signal check_ms Infuse Standard Directly into MS start->check_ms signal_ok Signal OK? check_ms->signal_ok lc_issue Problem is in LC System signal_ok->lc_issue Yes ms_issue Problem is in MS/Sample signal_ok->ms_issue No check_lc Check for Leaks, Blockages, and Flow Rate lc_issue->check_lc check_sample Prepare Fresh Standard ms_issue->check_sample fresh_std_ok Fresh Standard Signal OK? check_sample->fresh_std_ok sample_degradation Original Sample Degraded fresh_std_ok->sample_degradation Yes ms_tuning_issue Optimize Source/MRM Parameters fresh_std_ok->ms_tuning_issue No

Caption: Troubleshooting decision tree for low signal.

Technical Support Center: Achieving Isotopic Steady State in Trilinolein-13C54 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trilinolein-13C54 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their metabolic tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a tracer?

This compound is a stable isotope-labeled triglyceride where all 54 carbon atoms are the heavy isotope, 13C. It is a powerful tool for tracing the metabolism of dietary and endogenous triglycerides in vivo and in vitro. Because it is chemically identical to unlabeled trilinolein, it follows the same metabolic pathways, but its heavy carbon atoms allow it to be distinguished from the endogenous lipid pool by mass spectrometry. This enables the precise measurement of triglyceride absorption, transport, storage, and oxidation.

Q2: What is "isotopic steady state" and why is it important?

Isotopic steady state, or plateau, is the condition where the rate of appearance of the labeled tracer in a specific metabolic pool equals its rate of disappearance.[1] At this point, the isotopic enrichment of the metabolite of interest remains constant over time.[2] Achieving a steady state is crucial for accurately calculating kinetic parameters like flux rates, as it provides a stable baseline for measurement.[3]

Q3: How long does it take to reach isotopic steady state with this compound?

The time required to reach isotopic steady state depends on several factors, including the biological system (in vivo vs. in vitro), the specific tissue or metabolite pool being measured, and the route of administration.[2]

  • In vivo (Oral Administration): Following an oral gavage of a related 13C-labeled triolein (B1671897) in humans, a plateau in enrichment was observed in chylomicron-triglycerides and non-esterified fatty acids (NEFA) at approximately 180 minutes. For very-low-density lipoprotein (VLDL)-triglycerides, the plateau was reached after 300 minutes.

  • In vivo (Intravenous Infusion): With constant infusion of 13C-labeled fatty acids, isotopic equilibrium in plasma can often be achieved within 30-60 minutes.[3] However, for triglycerides, which have slower turnover, this may take longer.

  • In vitro (Cell Culture): The time to reach steady state in cell culture can vary significantly based on the cell type, metabolic rate, and the size of the intracellular lipid pools. It can range from a few hours to over 24 hours. For instance, achieving isotopic steady state for palmitate in some cancer cell lines has been reported to take 72 hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions.[4]

Q4: What is the difference between metabolic steady state and isotopic steady state?

Metabolic steady state refers to a condition where the concentrations of metabolites and the rates of metabolic fluxes are constant. Isotopic steady state, on the other hand, describes the point at which the enrichment of the stable isotope tracer in a metabolite becomes constant.[2] It is possible to have a metabolic steady state without isotopic steady state, particularly in the early phases of a tracer experiment.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Low or No Detectable 13C Enrichment in Target Lipids

  • Question: I've administered this compound, but I'm seeing very low or no 13C enrichment in my target triglycerides or fatty acids. What could be the problem?

  • Answer: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

    • Insufficient Incubation Time: The most frequent cause is not allowing enough time for the tracer to be absorbed, metabolized, and incorporated into the target lipid pools. As mentioned in the FAQs, the time to reach steady state can be several hours.

      • Solution: Conduct a pilot time-course experiment to determine the optimal labeling period for your specific model system.

    • Tracer Dosage: The amount of this compound administered may be too low, leading to a dilution effect within the large endogenous lipid pool that is below the detection limit of your mass spectrometer.

      • Solution: Review the literature for typical dosages used in similar models. If necessary, consider increasing the tracer dose, but be mindful not to perturb the natural metabolic state.

    • Sample Preparation and Extraction: Inefficient extraction of lipids from your samples will result in low recovery of the labeled molecules.

      • Solution: Ensure you are using a validated lipid extraction method, such as a Folch or Bligh-Dyer extraction, or a methyl tert-butyl ether (MTBE) based method.[5] It is also crucial to prevent lipid degradation by keeping samples on ice and using antioxidants if necessary.

    • Analytical Sensitivity: Your mass spectrometry method may not be sensitive enough to detect the low levels of enrichment.

      • Solution: Optimize your mass spectrometer settings for the specific m/z values of the 13C-labeled lipids. High-resolution mass spectrometry can be beneficial for resolving isotopologues.[6]

Issue 2: High Variability in Isotopic Enrichment Between Replicates

  • Question: My replicate samples show a wide range of 13C enrichment. How can I improve the consistency of my results?

  • Answer: High variability can obscure true biological effects. Consider the following potential causes:

    • Inconsistent Tracer Administration: For in vivo studies, ensure precise and consistent delivery of the this compound, whether by oral gavage or intravenous infusion. For in vitro studies, ensure the tracer is well-mixed in the culture medium and that all wells receive the same final concentration.

    • Biological Variation: Animal models and even cell cultures can exhibit significant biological variability.

      • Solution: Increase the number of biological replicates to improve statistical power. Ensure that animals are age- and weight-matched, and that cell cultures are at a similar confluency.

    • Inconsistent Sampling Times: If you are not yet at a steady state, even small differences in sampling times can lead to large variations in enrichment.

      • Solution: Adhere strictly to your planned time points for sample collection.

    • Sample Handling: Inconsistent sample handling, such as variations in the time between collection and freezing, can lead to differential enzymatic activity and alter lipid profiles.

      • Solution: Standardize your sample collection and processing workflow.

Issue 3: Unexpected 13C Labeling Patterns

  • Answer: This can provide valuable insights into metabolic pathways but requires careful interpretation.

    • Metabolic Scrambling: The 13C atoms from the linoleate (B1235992) molecules in this compound can be released through beta-oxidation and re-incorporated into other molecules through de novo lipogenesis or fatty acid elongation. This can lead to the appearance of labeled fatty acids other than linoleate.

      • Interpretation: This is a normal biological process. Analyzing the distribution of 13C in different fatty acid species can reveal the activity of these pathways.

    • Contamination: Ensure that your this compound tracer is of high purity and not contaminated with other 13C-labeled lipids.

      • Solution: Always check the certificate of analysis from the supplier. If in doubt, you can analyze the tracer directly by mass spectrometry.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data illustrating the expected time course of 13C enrichment in different plasma lipid fractions after oral administration of this compound in a preclinical model.

Table 1: Isotopic Enrichment (Atom Percent Excess - APE) in Plasma Lipids Over Time

Time (minutes)Chylomicron-Triglycerides (APE %)VLDL-Triglycerides (APE %)Plasma NEFA (APE %)
0 (Baseline)0.000.000.00
300.520.050.15
601.250.120.28
1202.100.250.35
1802.550.380.40
2402.580.450.41
3002.450.500.39
3602.300.510.35

Note: Atom Percent Excess (APE) is the percentage of 13C atoms above the natural abundance.

Experimental Protocols

Protocol 1: In Vivo Oral Administration of this compound in Mice

This protocol provides a representative methodology for tracing the metabolism of orally administered this compound.

  • Animal Acclimatization and Fasting:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Fast the mice for 4-6 hours prior to the experiment to ensure gastric emptying and reduce variability in absorption. Allow free access to water.

  • Tracer Preparation:

    • Prepare a formulation of this compound in a suitable vehicle, such as corn oil or olive oil. A typical dose might be 150 mg/kg body weight.

    • Ensure the tracer is completely solubilized in the vehicle. Gentle warming and vortexing may be required.

  • Baseline Blood Collection:

    • Collect a baseline blood sample (approx. 20-30 µL) from the tail vein or another appropriate site into an EDTA-coated tube. This sample is crucial for determining the natural 13C abundance. Place the sample immediately on ice.

  • Tracer Administration:

    • Administer the this compound formulation accurately via oral gavage.

  • Time-Course Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) post-gavage.

  • Plasma Separation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to a new, clean tube and store at -80°C until lipid extraction.

  • Lipid Extraction and Analysis:

    • Extract total lipids from the plasma using a validated method.

    • Analyze the isotopic enrichment of triglycerides and fatty acids in different lipoprotein fractions (if desired, after ultracentrifugation) using LC-MS/MS or GC-C-IRMS.

Protocol 2: In Vitro Tracing of this compound in Cultured Hepatocytes

This protocol outlines a general procedure for tracing this compound metabolism in a cell culture system.

  • Cell Seeding and Growth:

    • Seed hepatocytes (e.g., HepG2 cells) in 6-well plates and grow to approximately 80% confluency in standard growth medium.

  • Tracer Medium Preparation:

    • Prepare a labeling medium by supplementing serum-free medium with this compound. The tracer should first be complexed with bovine serum albumin (BSA) to facilitate its uptake by the cells. A typical final concentration might be 50-100 µM.

  • Labeling Experiment:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Remove the standard growth medium and replace it with the this compound labeling medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 16, 24 hours). The 0-hour time point represents the baseline.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS to remove any residual tracer.

    • Immediately add ice-cold methanol (B129727) to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate.

    • Perform a lipid extraction on the cell lysate.

  • Analysis:

    • Analyze the isotopic enrichment of intracellular triglycerides and fatty acids by mass spectrometry.

Visualizations

Lipoprotein_Metabolism_Workflow cluster_Intestine Intestinal Lumen / Enterocyte cluster_Circulation Systemic Circulation cluster_Tissues Peripheral Tissues cluster_Liver Liver Trilinolein Oral this compound Lipase Pancreatic Lipase Trilinolein->Lipase Hydrolysis MG_FA 13C-Monoacylglycerol + 13C-Fatty Acids Lipase->MG_FA Chylomicron 13C-Chylomicrons MG_FA->Chylomicron Re-esterification & Packaging Chylomicron_Circ 13C-Chylomicrons Chylomicron->Chylomicron_Circ Enters Circulation LPL Lipoprotein Lipase (LPL) on Capillary Walls Chylomicron_Circ->LPL Hydrolysis of TG NEFA 13C-NEFA LPL->NEFA Chylo_Remnant 13C-Chylomicron Remnants LPL->Chylo_Remnant Adipose Adipose Tissue (Storage as 13C-TG) NEFA->Adipose Uptake Muscle Muscle (Oxidation for Energy) NEFA->Muscle Uptake Liver_Pool Hepatic 13C-Lipid Pool NEFA->Liver_Pool Uptake Liver_Uptake Uptake Chylo_Remnant->Liver_Uptake VLDL 13C-VLDL VLDL->LPL Hydrolysis of TG IDL 13C-IDL VLDL->IDL HL Hepatic Lipase (HL) IDL->HL Hydrolysis LDL 13C-LDL LDL->Liver_Uptake LDL Receptor-mediated Uptake HL->LDL Liver_Uptake->Liver_Pool VLDL_Synth VLDL Synthesis & Secretion Liver_Pool->VLDL_Synth VLDL_Synth->VLDL

Caption: Metabolic fate of orally ingested this compound.

Troubleshooting_Logic Start Start: Low / No 13C Enrichment Check_Time Was a time-course experiment performed? Start->Check_Time Check_Dose Is the tracer dose sufficient? Check_Time->Check_Dose Yes Action_Time Action: Perform pilot time-course study to find t_steady-state Check_Time->Action_Time No Check_Extraction Is the lipid extraction protocol validated? Check_Dose->Check_Extraction Yes Action_Dose Action: Review literature and consider dose increase Check_Dose->Action_Dose No Check_MS Is the MS method sensitive enough? Check_Extraction->Check_MS Yes Action_Extraction Action: Optimize extraction protocol for target lipids Check_Extraction->Action_Extraction No Action_MS Action: Optimize MS parameters for 13C-isotopologues Check_MS->Action_MS No End Problem Resolved Check_MS->End Yes Action_Time->End Action_Dose->End Action_Extraction->End Action_MS->End

Caption: Troubleshooting workflow for low 13C enrichment.

References

Technical Support Center: Minimizing Analytical Variability in Stable Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical variability in stable isotope tracing studies?

A1: Analytical variability in stable isotope tracing can arise from multiple stages of the experimental workflow. The most common sources include:

  • Sample Preparation: Inconsistent extraction methods, incomplete quenching of metabolism, and contamination can all introduce significant variability.[1] Strict adherence to standardized protocols is crucial.[1]

  • Instrumental Analysis (MS and NMR): Fluctuations in instrument performance, such as shifts in mass accuracy or detector sensitivity, can lead to variations in signal intensity and isotopic enrichment measurements.[2][3][4] Matrix effects and ionization efficiency can also influence the results.[3]

  • Data Processing and Analysis: Incorrect peak integration, improper background correction, and failure to account for natural isotope abundance can introduce errors in the final data.[3][5]

Q2: How can I ensure my cells or tissues have reached isotopic steady state?

A2: Reaching isotopic steady state, where the isotopic enrichment of metabolites of interest remains constant over time, is critical for many flux analysis studies.[5][6] To ensure this:

  • Conduct a Time-Course Experiment: Perform a pilot study where you collect samples at multiple time points after introducing the isotopic tracer.[1]

  • Analyze Key Metabolites: Measure the isotopic enrichment of key downstream metabolites in the pathways of interest at each time point.

  • Determine the Plateau: The time point at which the isotopic enrichment of these metabolites no longer significantly increases is considered the point of isotopic steady state.[5] The duration to reach steady state varies depending on the pathway; for example, glycolysis may reach it in minutes, while the TCA cycle can take a couple of hours, and nucleotides up to 24 hours in cultured cells.[5]

Q3: What are the best practices for sample collection and quenching?

A3: Proper sample collection and immediate quenching of metabolic activity are critical to prevent changes in metabolite levels and isotopic labeling patterns post-harvest.[1]

  • Rapid Quenching: For cell cultures, this typically involves rapid aspiration of media and addition of a cold quenching solution (e.g., -80°C methanol). For tissues, snap-freezing in liquid nitrogen is the standard method.[1]

  • Consistent Timing: Ensure that the time between sample collection and quenching is minimized and consistent across all samples.

  • Avoid Metabolic Disruption: Handle samples carefully to minimize stress or changes in environmental conditions that could alter metabolism.

Q4: How important is the choice of internal standards?

A4: Internal standards are crucial for correcting for variability introduced during sample preparation and instrument analysis.[1][7]

  • Use Stable Isotope-Labeled Standards: The ideal internal standards are stable isotope-labeled versions of the metabolites of interest that are not expected to be produced from the tracer used in the experiment.

  • Spike-in Early: Internal standards should be added to the samples as early as possible in the sample preparation workflow to account for variability in extraction efficiency.

  • Monitor for Consistency: The signal of the internal standards should be monitored across all samples to ensure consistency. Significant variation in internal standard intensity can indicate a problem with a specific sample.[7]

Troubleshooting Guides

Issue 1: High Variability in Replicate Injections

Symptom: You observe a high coefficient of variation (CV) in the peak areas or isotopic enrichment of metabolites across technical replicates of the same sample.

Possible Cause Troubleshooting Step
Autosampler Inconsistency Ensure the autosampler syringe is clean and functioning correctly. Check for air bubbles in the syringe.
Column Degradation The column may be degrading or clogged. Try washing the column according to the manufacturer's instructions or replace it if necessary.
Inconsistent Ionization The ionization source may be dirty, leading to unstable spray.[8][9] Clean the ion source as per the instrument manufacturer's protocol.
Fluctuating Instrument Parameters Verify that instrument parameters (e.g., voltages, gas flows) are stable. Recalibrate the mass spectrometer.[4][9]
Issue 2: Poor Peak Shape or Resolution

Symptom: Chromatographic peaks are broad, tailing, or splitting, making accurate integration difficult.

Possible Cause Troubleshooting Step
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for the analytes and the column chemistry.
Column Contamination Contaminants from previous injections can affect peak shape. Implement a robust column washing protocol between samples.
Sample Overload Injecting too much sample can lead to peak broadening. Try diluting the sample.
Incorrect Injection Solvent The sample solvent should be compatible with the initial mobile phase to ensure good peak shape.
Issue 3: Inconsistent Isotopic Enrichment Results

Symptom: The calculated isotopic enrichment for a given metabolite varies significantly between biological replicates that should be similar.

Possible Cause Troubleshooting Step
Incomplete Quenching If metabolic activity is not stopped instantly and consistently, labeling patterns can change post-extraction.[1] Review and optimize your quenching protocol.
Tracer Not at Steady State If the labeling duration is too short, the system may not have reached isotopic steady state, leading to variability.[5][6] Refer to the FAQ on ensuring isotopic steady state.
Biological Variability True biological differences between samples can lead to varied enrichment. Ensure that experimental conditions (e.g., cell density, growth phase) are tightly controlled.
Incorrect Data Correction Ensure you are correctly correcting for the natural abundance of stable isotopes in your data analysis software.[5]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Cells
  • Cell Culture: Grow cells in appropriate media to the desired confluency.

  • Tracer Introduction: Replace the growth medium with pre-warmed labeling medium containing the stable isotope tracer. Incubate for the predetermined duration to achieve isotopic steady state.[10]

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the tubes vigorously.[10]

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.[10]

  • Sample Collection:

    • Transfer the supernatant containing the polar metabolites to a new tube.[10]

    • Dry the metabolite extracts using a vacuum concentrator.[10]

    • Store the dried extracts at -80°C until analysis.[10]

Protocol 2: Preparation of Cell Culture Media for Stable Isotope Tracing
  • Base Medium Selection: Start with a base medium that is deficient in the nutrient you wish to trace (e.g., glucose-free DMEM for 13C-glucose tracing).[11]

  • Use of Dialyzed Serum: Supplement the medium with dialyzed fetal bovine serum (dFBS) instead of standard FBS. This is critical to avoid dilution of the isotopic tracer with unlabeled metabolites present in regular serum.[11]

  • Tracer Stock Preparation:

    • Prepare a sterile stock solution of the isotopically labeled tracer (e.g., [U-13C6]-glucose) in sterile, cell culture-grade water.[11]

    • Sterile filter the stock solution using a 0.22 µm syringe filter.[11]

  • Final Medium Preparation:

    • Add the tracer stock solution to the base medium to achieve the desired final concentration.

    • Add other necessary supplements (e.g., L-glutamine, antibiotics).

    • Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.[11]

    • Store the prepared medium at 4°C for short-term use or -20°C for long-term storage.[11]

Data Presentation

Table 1: Common Sources of Analytical Variability and Mitigation Strategies

Source of VariabilityMitigation Strategy
Sample Preparation Standardize protocols, ensure rapid and complete quenching, use internal standards.[1]
Instrument Performance Regular calibration and maintenance, use of quality control (QC) samples.[4]
Matrix Effects Optimize chromatographic separation, use matrix-matched standards if possible.
Data Processing Use validated software, correctly account for natural isotope abundance, consistent peak integration.[3][5]

Table 2: Example Quality Control (QC) Metrics for a Stable Isotope Tracing Experiment

QC MetricAcceptance Criteria
Internal Standard Peak Area CV < 15% across all samples
Retention Time Shift < 0.1 minutes for key metabolites
Mass Accuracy < 5 ppm
Isotopic Enrichment in QC Samples CV < 10%

Visualizations

Experimental_Workflow cluster_prep Phase 1: Experiment Preparation cluster_exp Phase 2: Isotope Labeling cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Data Processing A Experimental Design (Tracer Selection, Labeling Time) B Cell Culture / Animal Model A->B C Prepare Labeling Medium B->C D Introduce Isotopic Tracer C->D E Incubate for a Defined Period D->E F Rapid Quenching of Metabolism E->F G Metabolite Extraction F->G H Add Internal Standards G->H I LC-MS / GC-MS Analysis H->I J Data Preprocessing (Peak Picking, Alignment) I->J K Isotopic Enrichment Calculation (Correct for Natural Abundance) J->K L Statistical Analysis & Interpretation K->L

Caption: A typical experimental workflow for stable isotope tracing studies.

Troubleshooting_Workflow Start High Variability Observed in Isotopic Enrichment Check_Tech_Reps Are technical replicates (injections) consistent? Start->Check_Tech_Reps Check_Bio_Reps Are biological replicates consistent? Check_Tech_Reps->Check_Bio_Reps Yes Troubleshoot_MS Troubleshoot MS System: - Clean Ion Source - Check for Leaks - Recalibrate Check_Tech_Reps->Troubleshoot_MS No Review_Protocols Review Experimental Protocols: - Quenching Efficiency - Cell Culture Consistency - Labeling Time Check_Bio_Reps->Review_Protocols No End_Good Variability is Likely Biological Check_Bio_Reps->End_Good Yes End_Bad Problem Identified and Corrected Troubleshoot_MS->End_Bad Review_Data_Processing Review Data Processing: - Peak Integration - Natural Abundance Correction - Normalization Review_Protocols->Review_Data_Processing Review_Data_Processing->End_Bad

References

Addressing incomplete labeling issues with Trilinolein-13C54

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trilinolein-13C54. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled triglyceride where all 54 carbon atoms are the heavy isotope ¹³C. This makes it a powerful tool for tracing the metabolic fate of dietary fats in vivo. Its primary applications are in metabolic research and drug development to study:

  • Lipid metabolism dynamics: This includes the synthesis, transport, and turnover rates of triglycerides.[][2]

  • Energy storage and utilization: Researchers can track the oxidation of fatty acids derived from this compound for energy production.[]

  • Disease mechanisms: It is used to investigate lipid-related abnormalities in conditions such as metabolic syndrome, cardiovascular diseases, and diabetes.[][][4][5]

Q2: Why am I observing incomplete labeling in my mass spectrometry data?

A2: Incomplete labeling in the context of a this compound experiment typically refers to a lower-than-expected isotopic enrichment in downstream metabolites. This can manifest as a complex pattern of isotopologues in your mass spectrometry data.[6][7] The primary reasons for this include:

  • Dilution with endogenous unlabeled lipids: The labeled this compound will mix with the existing pool of unlabeled triglycerides and other lipids in the biological system, leading to a dilution of the ¹³C label in downstream metabolic pathways.

  • Metabolic scrambling: The ¹³C atoms from the breakdown of this compound can be incorporated into other metabolic pathways and reappear in various metabolites, which can complicate the interpretation of labeling patterns.

  • Slow turnover rates: In tissues with slow lipid turnover, such as adipose tissue, it may take a significant amount of time to observe high levels of isotopic enrichment.[8]

Q3: How do I correct for the natural abundance of ¹³C in my samples?

A3: All carbon-containing molecules have a natural abundance of the ¹³C isotope (approximately 1.1%).[7][9] This must be accounted for to accurately determine the enrichment from the this compound tracer. Correction is typically done using computational methods that subtract the contribution of naturally occurring isotopes from the observed mass isotopomer distribution. Several software packages and custom scripts are available for this purpose.[10]

Q4: What are the best practices for sample preparation when using this compound?

A4: Proper sample preparation is critical for accurate analysis. Key recommendations include:

  • Rapid quenching of metabolism: To prevent enzymatic activity from altering the lipid profile after sample collection, tissues should be flash-frozen in liquid nitrogen.[11]

  • Use of appropriate extraction methods: Liquid-liquid extraction methods like the Folch or Bligh and Dyer methods, or methyl tert-butyl ether (MTBE)-based extractions are commonly used for lipids.[11][12][13]

  • Inclusion of internal standards: Adding a suite of non-labeled or differently labeled lipid standards before extraction can help to control for extraction efficiency and instrument variability.[9][14]

  • Avoid plasticware: To minimize contamination from plasticizers, use glass tubes and vials for all sample handling and storage.[15]

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment in Target Lipids

Symptom: Mass spectrometry analysis shows a lower-than-expected percentage of ¹³C incorporation in triglycerides or other downstream lipids.

Possible Cause Troubleshooting Steps
Insufficient Tracer Dose or Duration The amount of this compound administered may be too low, or the experimental duration too short to achieve significant labeling. Review literature for similar studies to determine appropriate dosing and time points.
High Endogenous Lipid Pools In subjects with high levels of endogenous triglycerides, the ¹³C label will be more diluted. Consider experimental designs that account for baseline lipid levels.
Poor Bioavailability of Tracer If administered orally, issues with digestion or absorption could limit the amount of tracer that enters circulation. Ensure the formulation of the tracer is appropriate for the chosen administration route.
Incorrect Sample Normalization Inaccurate normalization can lead to misinterpretation of enrichment data. Normalize to appropriate metrics such as tissue weight, total protein, or cell number.
Issue 2: High Variability in Isotopic Enrichment Between Replicates

Symptom: Significant variation in the calculated isotopic enrichment is observed across biological or technical replicates.

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling Variations in the time between sample collection and quenching of metabolic activity can lead to differences in lipid profiles. Standardize all sample handling procedures.
Incomplete Lipid Extraction If the lipid extraction is not consistent across all samples, it can introduce variability. Ensure thorough mixing and phase separation during extraction.
Instrument Instability Fluctuations in the mass spectrometer's performance can affect quantitative measurements. Monitor instrument performance with regular calibration and quality control samples.
Biological Variability Natural biological differences between subjects can lead to variations in lipid metabolism. Increase the number of biological replicates to improve statistical power.

Experimental Protocols

Protocol 1: In Vivo Tracing of this compound in a Mouse Model
  • Animal Preparation: Acclimatize C57BL/6 mice for one week with standard chow and a 12-hour light/dark cycle.

  • Tracer Administration: Fast mice overnight (12-16 hours) with free access to water. Administer a single oral gavage of this compound (e.g., 150 mg/kg) dissolved in a suitable vehicle like corn oil.

  • Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0, 1, 2, 4, 6, 8 hours) into EDTA-coated tubes. At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle), immediately flash-freezing them in liquid nitrogen.

  • Lipid Extraction (Bligh and Dyer Method):

    • Homogenize ~50 mg of frozen tissue in a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5, v/v/v).[12]

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to separate and detect the different lipid species.[16]

    • Acquire data in full scan mode to observe the entire mass spectrum and the distribution of isotopologues for each lipid.

  • Data Analysis:

    • Identify the different isotopologues of triglycerides and other lipids of interest based on their mass-to-charge ratio (m/z).

    • Correct the raw data for the natural abundance of ¹³C.

    • Calculate the isotopic enrichment for each lipid species at each time point.

Visualizations

Metabolic Fate of this compound

The following diagram illustrates the primary metabolic pathway for the linoleic acid moieties of this compound after ingestion and absorption.

Trilinolein_Metabolism cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Re-esterification cluster_circulation Circulation & Tissue Uptake cluster_metabolism Intracellular Metabolism This compound This compound 13C-Linoleic Acid 13C-Linoleic Acid This compound->13C-Linoleic Acid Lipolysis 13C-Glycerol 13C-Glycerol This compound->13C-Glycerol Lipolysis 13C-Triglycerides 13C-Triglycerides 13C-Linoleic Acid->13C-Triglycerides 13C-Glycerol->13C-Triglycerides Chylomicrons Chylomicrons 13C-Triglycerides->Chylomicrons Packaging Adipose Tissue Adipose Tissue Chylomicrons->Adipose Tissue Storage Muscle Muscle Chylomicrons->Muscle Energy Liver Liver Chylomicrons->Liver Repackaging Beta-oxidation Beta-oxidation Muscle->Beta-oxidation VLDL VLDL Liver->VLDL Experimental_Workflow Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolic Modeling Metabolic Modeling Data Processing->Metabolic Modeling Troubleshooting_Enrichment Low Enrichment Low Enrichment Check Experimental Design Check Experimental Design Low Enrichment->Check Experimental Design Check Sample Prep Check Sample Prep Low Enrichment->Check Sample Prep Check MS Data Check MS Data Low Enrichment->Check MS Data Dose/Duration Dose/Duration Check Experimental Design->Dose/Duration Bioavailability Bioavailability Check Experimental Design->Bioavailability Extraction Efficiency Extraction Efficiency Check Sample Prep->Extraction Efficiency Normalization Normalization Check Sample Prep->Normalization Instrument Sensitivity Instrument Sensitivity Check MS Data->Instrument Sensitivity Data Analysis Data Analysis Check MS Data->Data Analysis

References

Technical Support Center: Improving Mass Accuracy for 13C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving mass accuracy for the identification of 13C-labeled metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Mass Accuracy Drift During Long LC-MS Runs

Question: I'm observing a significant drift in mass accuracy over the course of a multi-batch metabolomics analysis, with errors exceeding 15 ppm. How can I correct for this?[1][2]

Answer: Mass accuracy drift is a common issue in long-term liquid chromatography/electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF MS) analyses.[1] This can significantly impact metabolite identification. A post-run calibration method using internal standards can effectively correct for this drift.

One effective strategy is to use sodium formate (B1220265) cluster ions for post-run calibration. These ions can be detected during the column-washing step in reversed-phase liquid chromatography (RPLC)/ESI-MS. By using these clusters as an internal standard, the mass accuracy can be significantly improved. For example, in one study, the average errors were improved to ±0.48 ppm in positive ESI mode and ±0.94 ppm in negative ESI mode after calibration.[1] This method can maintain mass accuracy within ±0.01 ppm over several days.[1] For samples with low sodium content, dissolving the sample in a 1 μM sodium formate solution can be a viable approach.[1]

Issue 2: Inaccurate Isotopic Enrichment Calculation due to Natural Abundance

Question: How do I accurately correct for the natural abundance of 13C in my mass spectrometry data to avoid overestimating isotopic enrichment?[3]

Answer: Correcting for the natural abundance of stable isotopes is critical for the accurate interpretation of 13C labeling experiments.[4][5] Carbon naturally exists as approximately 1.1% 13C, which contributes to the M+1 peak in the mass spectrum.[3] Failure to correct for this can lead to an overestimation of isotopic enrichment from your tracer.[3]

To perform an accurate correction, you need:

  • The correct molecular formula of the analyte: This is essential for calculating the theoretical natural isotope distribution.[3]

  • The measured mass isotopologue distribution (MID): This is the raw data that will be corrected.[3]

  • The isotopic purity of your tracer: Commercially available tracers are not 100% pure and contain a small amount of 12C.[3]

Several software tools are available to automate this correction process.[6][7] It is also crucial to run an unlabeled standard to ensure that after correction, the M+0 abundance is close to 100%.[3]

Issue 3: Low Signal Intensity and Missing Peaks for Labeled Metabolites

Question: I am observing very low signal intensity for my 13C-labeled metabolites, and some expected labeled peaks are missing. What could be the cause?

Answer: Low signal intensity for 13C-labeled metabolites can be due to several factors:

  • Suboptimal Isotopic Labeling: Incomplete or inefficient labeling of cells or tissues can result in low incorporation of 13C.[8] Ensure that the labeling duration is sufficient to reach a steady state.

  • Ion Suppression Effects: The presence of high-abundance co-eluting species can suppress the ionization of your target-labeled metabolites.[9] Improving chromatographic separation can help mitigate this issue.

  • Instrument Sensitivity: The sensitivity of the mass spectrometer can be a limiting factor. High-resolution instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS offer higher sensitivity and are better suited for detecting low-abundant species.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which mass spectrometry platform is better for 13C-labeled metabolomics: FT-ICR MS or Orbitrap?

A1: Both FT-ICR MS and Orbitrap mass spectrometers are high-resolution platforms well-suited for metabolomics.[9][10][11] FT-ICR-MS generally offers higher resolving power and mass accuracy (sub-ppm).[11][12] However, it has a slower acquisition rate, which can be a limitation when coupled with fast chromatography systems.[10][11] Orbitrap instruments provide a good balance of high resolution, mass accuracy, and faster scan speeds, making them a popular choice for LC-MS-based metabolomics.[9][10] The choice between the two will depend on the specific requirements of your experiment, such as the complexity of the sample and the need for speed versus ultimate resolution.

Q2: What are the key considerations for sample preparation in 13C labeling experiments?

A2: Proper sample preparation is crucial for accurate and reproducible results. Key considerations include:

  • Quenching: Rapidly quenching metabolic activity is essential to prevent changes in metabolite levels during sample harvesting.[13]

  • Extraction: The choice of extraction solvent should be optimized to efficiently extract a broad range of metabolites. A common method involves using cold methanol.[14]

  • Internal Standards: The use of isotopically labeled internal standards is recommended to control for variability in extraction efficiency and instrument response.[15]

Q3: How can I differentiate between true biological signals and analytical artifacts in my LC-MS data?

A3: A technique called Isotopic Ratio Outlier Analysis (IROA) can be used to distinguish biological signals from artifacts.[8][16] In an IROA experiment, samples are labeled with different percentages of 13C (e.g., 5% and 95%). This creates characteristic isotopic patterns that allow for the clear differentiation of biologically derived signals from background noise and other artifacts.[16]

Data Presentation

Table 1: Comparison of High-Resolution Mass Spectrometry Platforms for Metabolomics

FeatureFT-ICR MSOrbitrap MSQuadrupole Time-of-Flight (QTOF) MS
Mass Resolution >1,000,000[11]Up to 240,000[11]Up to 60,000[11]
Mass Accuracy <0.2 ppm[9]<1 ppm[9]<5 ppm[11]
Acquisition Speed Slower[10][11]Faster[10]Fast
Cost High[11]ModerateLower

Experimental Protocols

Protocol: Steady-State 13C Labeling of Mammalian Cells

This protocol outlines a general procedure for achieving steady-state isotopic labeling of mammalian cells for metabolomic analysis.[17]

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of extraction.

  • Preparation of Labeling Medium:

    • Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water.

    • Add necessary supplements.

    • Substitute normal glucose with [U-13C6]-glucose at the desired final concentration (e.g., 25 mM).

    • Add 10% dialyzed fetal bovine serum (dFBS).

  • Adaptation Phase (Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.

  • Labeling:

    • Aspirate the standard medium from the cells and wash once with PBS.

    • Add the pre-warmed 13C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has plateaued.

  • Metabolite Extraction:

    • Quench metabolism by rapidly aspirating the medium and washing the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the wells.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites for LC-MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_troubleshooting Troubleshooting cell_seeding 1. Cell Seeding medium_prep 2. Prepare 13C Labeling Medium cell_seeding->medium_prep adaptation 3. Adaptation Phase medium_prep->adaptation labeling 4. 13C Labeling adaptation->labeling extraction 5. Metabolite Extraction labeling->extraction lcms_analysis 6. LC-MS Analysis extraction->lcms_analysis data_processing 7. Data Processing lcms_analysis->data_processing mass_drift Mass Accuracy Drift lcms_analysis->mass_drift correction 8. Natural Abundance Correction data_processing->correction low_signal Low Signal data_processing->low_signal flux_analysis 9. Metabolic Flux Analysis correction->flux_analysis neg_values Negative Abundance correction->neg_values

Caption: Workflow for 13C-labeled metabolomics experiments and common troubleshooting points.

Mass_Accuracy_Correction raw_data Raw LC-MS Data (Observed m/z) calibration_curve Generate Calibration Curve (Observed vs. Theoretical m/z) raw_data->calibration_curve correction_algorithm Apply Correction Algorithm raw_data->correction_algorithm internal_std Internal Standard (e.g., Sodium Formate Clusters) internal_std->calibration_curve calibration_curve->correction_algorithm corrected_data Corrected High Mass Accuracy Data (<1 ppm error) correction_algorithm->corrected_data

Caption: Logical relationship for post-run mass accuracy correction using internal standards.

References

Technical Support Center: Overcoming Matrix Effects in the Analysis of Trilinolein-¹³C₅₄

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Trilinolein-¹³C₅₄.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Trilinolein-¹³C₅₄?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as Trilinolein-¹³C₅₄, by co-eluting compounds from the sample matrix during mass spectrometry analysis. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification. In lipidomics, common sources of matrix effects include phospholipids, salts, and other endogenous lipids that can interfere with the ionization of the target analyte.

Q2: Why is a stable isotope-labeled (SIL) internal standard like Trilinolein-¹³C₅₄ used?

A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.[1] Since Trilinolein-¹³C₅₄ has nearly identical physicochemical properties to its unlabeled counterpart (Trilinolein), it co-elutes during chromatography and experiences similar matrix effects. By adding a known amount of Trilinolein-¹³C₅₄ to the sample early in the workflow, it can effectively compensate for variations in sample extraction, recovery, and ionization, leading to more accurate and precise quantification of endogenous Trilinolein (B126924).[1]

Q3: I am observing a weak or no signal for my Trilinolein-¹³C₅₄ internal standard. What are the possible causes?

A3: A weak or absent signal for your internal standard can stem from several factors:

  • Incorrect Mass Spectrometer Settings: Ensure the precursor and product ion m/z values are correctly set for Trilinolein-¹³C₅₄.

  • Degradation of the Standard: Improper storage or handling can lead to the degradation of the standard.

  • Poor Extraction Recovery: The chosen sample preparation method may not be efficient for extracting triglycerides.

  • Severe Ion Suppression: High levels of interfering compounds in the matrix can significantly suppress the signal.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.

Q4: My results show high variability. Could this be due to matrix effects?

A4: Yes, high variability in results is a common symptom of inconsistent matrix effects between samples. If the composition of the matrix varies from sample to sample, the degree of ion suppression or enhancement will also vary, leading to poor precision. Using a co-eluting SIL internal standard like Trilinolein-¹³C₅₄ should help mitigate this; however, if the variability persists, further optimization of sample cleanup and chromatography is recommended.

Q5: How can I assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to its peak area in a neat solution. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed
  • Symptom: Low signal intensity for both the analyte and Trilinolein-¹³C₅₄, even with a clean ion source.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[2]

      • Liquid-Liquid Extraction (LLE): Use a more rigorous LLE protocol with solvents of different polarities to better separate lipids from interfering substances.

      • Solid-Phase Extraction (SPE): Employ an SPE method with a sorbent that selectively retains the analytes of interest while allowing matrix components to be washed away. Mixed-mode or phospholipid removal SPE cartridges can be particularly effective.

    • Improve Chromatographic Separation:

      • Gradient Modification: Adjust the mobile phase gradient to increase the separation between Trilinolein-¹³C₅₄ and the region of ion suppression.

      • Column Chemistry: Consider using a different column chemistry (e.g., C8, phenyl-hexyl) to alter the elution profile of interfering compounds.[2]

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Issue 2: Inconsistent Internal Standard Performance
  • Symptom: The peak area of Trilinolein-¹³C₅₄ varies significantly across different samples, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Verify Internal Standard Spiking: Ensure that the internal standard is added accurately and consistently to every sample at the very beginning of the sample preparation process.

    • Assess Isotopic Purity: Check the certificate of analysis for the isotopic purity of the Trilinolein-¹³C₅₄ standard. The presence of unlabeled trilinolein as an impurity can affect quantification.

    • Investigate Differential Matrix Effects: In some rare cases, the matrix effect experienced by the analyte and the SIL internal standard can differ, especially if they do not perfectly co-elute. This can be due to the "isotope effect" where deuterium-labeled standards can have slightly different retention times. While less common with ¹³C-labeling, it's a possibility to consider. Modifying the chromatography to ensure perfect co-elution is key.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effect on Trilinolein Analysis

Sample SetDescriptionMean Peak Area of TrilinoleinMatrix Effect (%)
A (Neat Solution) Trilinolein standard in clean solvent.1,500,000N/A
B (Post-extraction Spike) Blank matrix extract spiked with Trilinolein standard after extraction.850,00056.7%
C (Pre-extraction Spike) Blank matrix spiked with Trilinolein standard before extraction.780,000N/A

Matrix Effect (%) is calculated as (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression.

Table 2: Comparison of Mitigation Strategies on Signal Intensity and Reproducibility

StrategyMean Peak Area of TrilinoleinCoefficient of Variation (CV, %)
None (Crude Extract) 650,00025%
Liquid-Liquid Extraction (LLE) 980,00012%
Solid-Phase Extraction (SPE) 1,250,0007%
SPE + Optimized Chromatography 1,400,000< 5%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Trilinolein at a known concentration in the final mobile phase composition.

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol. After the final evaporation step, reconstitute the extract with the Trilinolein solution from Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix with the same known concentration of Trilinolein before starting the extraction procedure.

  • Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Cleanup

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge (e.g., a C18 or mixed-mode sorbent).

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the sample extract (previously reconstituted in a weak solvent) onto the cartridge.

  • Washing: Pass 1 mL of a wash solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Trilinolein and other lipids with 1 mL of an appropriate elution solvent (e.g., methanol, isopropanol, or a mixture).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with Trilinolein-13C54 sample->spike extract Lipid Extraction (LLE or SPE) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: Experimental workflow for the analysis of Trilinolein-¹³C₅₄.

troubleshooting_workflow start Problem: Inaccurate or Variable Results check_is Check Internal Standard (Spiking, Purity) start->check_is assess_me Assess Matrix Effect (Post-extraction Spike) start->assess_me revalidate Re-validate Method check_is->revalidate me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes me_present->revalidate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->revalidate

Caption: Troubleshooting workflow for matrix effects.

References

Best practices for handling and storing Trilinolein-13C54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Trilinolein-13C54, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound, as an unsaturated lipid, is susceptible to oxidation and hydrolysis. To ensure its stability, it should be stored as a solution in a suitable organic solvent.[1][2][3] It is not recommended to store it as a dry powder due to its hygroscopic nature, which can lead to the absorption of moisture and degradation.[2][3]

Q2: What are the optimal storage conditions for a this compound solution?

A2: For long-term stability, a solution of this compound should be stored at -20°C ± 4°C in a tightly sealed glass container with a Teflon-lined cap.[1][2] To prevent oxidation, the solution should be stored under an inert atmosphere, such as argon or nitrogen.[1][3]

Q3: Can I store this compound in plastic containers?

A3: No, organic solutions of lipids should not be stored in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[2][3] Plasticizers and other impurities can leach from the plastic, contaminating your standard.[2] Glass containers with Teflon-lined closures are the recommended choice.[2][3]

Q4: How should I handle powdered this compound upon receipt?

A4: If you receive this compound as a powder, it is highly recommended to dissolve it in a suitable organic solvent immediately upon opening.[2] Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the powder.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity in Mass Spectrometry Degradation of the Standard: The lipid may have oxidized or hydrolyzed due to improper storage or handling.- Ensure the standard was stored at ≤ -16°C as a solution in an organic solvent.[1][2] - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for immediate use when possible.[3]
Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent.- Gently warm the solution or sonicate to aid dissolution. Be cautious with warming as it can accelerate the degradation of unsaturated lipids.
Inaccurate Quantification Chromatographic Isotope Effect: The 13C-labeled standard may elute at a slightly different retention time than the unlabeled analyte in liquid chromatography.- Be aware that complete co-elution may not be achievable. - Optimize your chromatographic gradient and temperature to minimize the retention time shift. - Ensure that the peak integration windows for both the analyte and the internal standard are set correctly to capture their respective chromatographic peaks accurately.
Standard Degradation: The concentration of the standard may have changed over time due to improper storage.- Always store the standard solution at the recommended temperature and under an inert atmosphere.[1][2][3] - For critical quantitative experiments, consider preparing a fresh stock solution from a newly opened ampoule.
Contamination Peaks in Analysis Leaching from Plasticware: Use of plastic pipette tips or tubes with organic solvents.- Always use glass, stainless steel, or Teflon for transferring organic solutions of lipids.[2][3] - Do not use plastic pipette tips or microcentrifuge tubes with organic solvents.[3]
Solvent Impurities: The solvent used to dissolve the standard may contain impurities.- Use high-purity, anhydrous solvents for the preparation of your standard solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound from a powdered form.

Materials:

  • This compound (powder)

  • High-purity, anhydrous organic solvent (e.g., chloroform, ethanol, or dichloromethane)

  • Glass vial with a Teflon-lined cap

  • Glass or stainless steel pipette/syringe

  • Argon or nitrogen gas source

Methodology:

  • Allow the sealed container of powdered this compound to equilibrate to room temperature before opening. This prevents moisture condensation.[1][2]

  • Carefully weigh the desired amount of this compound in a clean, dry glass vial.

  • Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired concentration.

  • Seal the vial with the Teflon-lined cap and vortex or sonicate gently until the powder is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen gas to displace air.

  • Tightly seal the vial and store it at -20°C ± 4°C.[1][2]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Analysis cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Receive Powdered this compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous Organic Solvent equilibrate->dissolve inert_gas Purge with Inert Gas (Ar or N2) dissolve->inert_gas store Store at -20°C inert_gas->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilution thaw->dilute add_to_sample Add to Sample as Internal Standard dilute->add_to_sample analyze LC-MS/MS Analysis add_to_sample->analyze

Caption: Workflow for preparing and using this compound in an experiment.

troubleshooting_tree Troubleshooting: Low Signal Intensity start Low Signal Intensity Observed check_storage Check Storage Conditions (-20°C, Inert Gas?) start->check_storage check_solubility Check for Complete Solubilization start->check_solubility check_instrument Verify Mass Spectrometer Performance start->check_instrument check_storage->check_solubility Yes improper_storage Action: Prepare Fresh Standard from New Stock check_storage->improper_storage No check_solubility->check_instrument Yes incomplete_solubility Action: Gently Warm or Sonicate Solution check_solubility->incomplete_solubility No instrument_ok Problem Likely Sample-Related check_instrument->instrument_ok Yes instrument_issue Action: Calibrate and Tune Instrument check_instrument->instrument_issue No

Caption: Decision tree for troubleshooting low signal intensity of this compound.

References

Validation & Comparative

A Comparative Guide to ¹³C- and ¹⁴C-Labeled Trilinolein in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in elucidating the metabolic fate of lipids like trilinolein (B126924). The choice between the stable isotope carbon-13 (¹³C) and the radioactive isotope carbon-14 (B1195169) (¹⁴C) significantly impacts experimental design, safety protocols, and the nature of the data obtained. This guide provides an objective comparison of ¹³C- and ¹⁴C-labeled trilinolein, supported by experimental data and detailed methodologies, to inform this crucial selection process.

Performance Comparison: ¹³C-Trilinolein vs. ¹⁴C-Trilinolein

The primary distinction between ¹³C and ¹⁴C lies in their nuclear properties. ¹³C is a stable, non-radioactive isotope, while ¹⁴C is a beta-emitter, undergoing radioactive decay. This fundamental difference dictates the detection methods, safety considerations, and ultimately, the applications of trilinolein labeled with these isotopes.

Key Advantages of ¹³C-Labeled Trilinolein:

  • Enhanced Safety: As a stable isotope, ¹³C is non-radioactive, posing no radiation risk to researchers or subjects.[1] This makes it ideal for studies in humans, especially in vulnerable populations, and simplifies handling and disposal procedures.

  • Rich Structural Information: Detection methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can identify the exact position of the ¹³C label within the trilinolein molecule and its metabolites.[2][3] This provides detailed insights into metabolic pathways and molecular transformations.

  • Metabolic Flux Analysis: ¹³C-trilinolein is well-suited for metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system.[4]

Key Advantages of ¹⁴C-Labeled Trilinolein:

  • Exceptional Sensitivity: The detection of radioactive decay is inherently sensitive. Accelerator Mass Spectrometry (AMS) can detect attomolar to zeptomolar amounts of ¹⁴C, making it suitable for microdosing studies and tracking metabolites at very low concentrations.[5]

  • Straightforward Quantification: Liquid Scintillation Counting (LSC) provides a direct and relatively simple method for quantifying the total amount of ¹⁴C present in a sample, which is invaluable for mass balance studies in drug development.[6][7]

  • Established Regulatory Acceptance: The use of ¹⁴C in Absorption, Distribution, Metabolism, and Excretion (ADME) studies is a well-established and accepted practice by regulatory agencies for new drug applications.[8]

Quantitative Data Presentation

The following table summarizes the key performance characteristics of ¹³C- and ¹⁴C-labeled compounds in metabolic research, providing a basis for comparison when applied to trilinolein.

Feature¹³C-Labeled Trilinolein¹⁴C-Labeled Trilinolein
Isotope Type StableRadioactive (β-emitter)
Primary Detection Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Safety Non-radioactive, no specialized handling for radioactivity required.Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.
Sensitivity High, dependent on the mass spectrometer's capabilities.Extremely high, especially with AMS.
Structural Information Provides positional information of the label within the molecule.Typically provides total label content, not positional information.
Primary Applications Metabolic flux analysis, pathway elucidation, lipidomics.ADME studies (mass balance, metabolite profiling), microdosing studies.

Experimental Protocols

Protocol 1: ¹³C-Trilinolein Metabolic Tracing in a Cellular Model

This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled trilinolein in a cell culture system using liquid chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, adipocytes) to ~80% confluency.
  • Prepare a labeling medium containing ¹³C-labeled trilinolein complexed with bovine serum albumin (BSA).
  • Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled trilinolein.

2. Metabolite Extraction:

  • After incubation, aspirate the labeling medium.
  • Wash the cells twice with ice-cold PBS.
  • Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Vortex the lysate vigorously and centrifuge to pellet cellular debris.
  • Collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer.
  • Separate the metabolites using a suitable chromatography column (e.g., a C18 column for lipids).
  • Detect the masses of the eluting compounds using the mass spectrometer.
  • Analyze the mass spectra to identify and quantify the ¹³C-labeled metabolites of trilinolein based on their specific mass-to-charge ratios.

Protocol 2: ¹⁴C-Trilinolein Absorption, Distribution, Metabolism, and Excretion (ADME) Study in a Rodent Model

This protocol describes a typical ADME study using ¹⁴C-labeled trilinolein in rats.

1. Dosing and Sample Collection:

  • Administer a single oral dose of ¹⁴C-labeled trilinolein to rats.
  • House the animals in metabolic cages that allow for the separate collection of urine and feces.
  • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel.
  • Collect urine and feces at regular intervals over a period of several days (e.g., up to 7 days or until radioactivity is negligible).
  • At the end of the study, euthanize the animals and collect selected tissues.

2. Sample Processing:

  • Process blood to obtain plasma.
  • Homogenize tissue samples.
  • Pool urine and feces collected over specific time intervals.

3. Radioactivity Measurement (Liquid Scintillation Counting):

  • Mix a known amount of each sample (plasma, urine, homogenized tissue, or feces) with a scintillation cocktail in a vial.
  • Place the vials in a liquid scintillation counter.
  • The counter will detect the beta particles emitted by the ¹⁴C and provide a measure of the total radioactivity in disintegrations per minute (DPM).
  • Calculate the total amount of radioactivity in each sample and tissue to determine the distribution and excretion of the ¹⁴C label.

4. Metabolite Profiling:

  • Pool samples with significant radioactivity (e.g., plasma, urine, feces).
  • Use techniques like radio-HPLC to separate the parent ¹⁴C-trilinolein from its radioactive metabolites.
  • Collect the radioactive fractions and analyze them using mass spectrometry to identify the chemical structure of the metabolites.

Mandatory Visualizations

Trilinolein_Metabolism_Workflow cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Re-esterification cluster_transport Transport & Fate ¹³C/¹⁴C-Trilinolein ¹³C/¹⁴C-Trilinolein Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids ¹³C/¹⁴C-Trilinolein->Monoglycerides & Fatty Acids Hydrolysis Lingual & Gastric Lipases Lingual & Gastric Lipases Lingual & Gastric Lipases->¹³C/¹⁴C-Trilinolein Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->¹³C/¹⁴C-Trilinolein Bile Salts Bile Salts Bile Salts->¹³C/¹⁴C-Trilinolein Emulsification Enterocytes Enterocytes Monoglycerides & Fatty Acids->Enterocytes Chylomicrons Chylomicrons Enterocytes->Chylomicrons Re-esterification & Packaging Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Bloodstream Bloodstream Lymphatic System->Bloodstream Tissues (Adipose, Muscle) Tissues (Adipose, Muscle) Bloodstream->Tissues (Adipose, Muscle) Metabolism (β-oxidation, Signaling) Metabolism (β-oxidation, Signaling) Tissues (Adipose, Muscle)->Metabolism (β-oxidation, Signaling)

Caption: Metabolic pathway of ingested trilinolein.

Experimental_Workflows cluster_13C ¹³C-Trilinolein Workflow cluster_14C ¹⁴C-Trilinolein Workflow A1 Dose with ¹³C-Trilinolein A2 Sample Collection (Cells, Tissues, Biofluids) A1->A2 A3 Metabolite Extraction A2->A3 A4 LC-MS/NMR Analysis A3->A4 A5 Data Analysis (Metabolite ID, Flux Analysis) A4->A5 B1 Dose with ¹⁴C-Trilinolein B2 Sample Collection (Excreta, Blood, Tissues) B1->B2 B3 Homogenization/Processing B2->B3 B4 LSC/AMS for Total Radioactivity B3->B4 B5 Metabolite Profiling & ID B3->B5

Caption: Comparative experimental workflows for ¹³C- and ¹⁴C-trilinolein studies.

Conclusion

The choice between ¹³C- and ¹⁴C-labeled trilinolein is contingent upon the specific research question. For studies requiring detailed mechanistic insights into metabolic pathways and flux rates, particularly in human subjects where safety is paramount, ¹³C-labeled trilinolein is the superior choice. Its non-radioactive nature and the ability to provide rich structural information through MS and NMR make it a powerful tool for modern metabolic research.

Conversely, for traditional ADME studies focused on mass balance, excretion pathways, and the identification of all metabolites, however minor, ¹⁴C-labeled trilinolein remains the industry standard. The unparalleled sensitivity of detection methods like AMS allows for the use of microdoses, providing crucial pharmacokinetic data early in the drug development process.

Ultimately, a comprehensive understanding of the advantages and limitations of each isotopic labeling strategy will enable researchers to design more effective and informative studies to unravel the complex metabolism and physiological roles of trilinolein.

References

Tracing Metabolic Fates: A Comparative Guide to Trilinolein-13C54 and Other 13C-Labeled Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the selection of an appropriate tracer is paramount. This guide provides an objective comparison of Trilinolein-13C54 with other commonly used 13C-labeled fatty acids, supported by experimental data to inform study design and interpretation.

Stable isotope labeling has become a gold-standard for in-vivo metabolic studies, offering a safe and powerful alternative to radioactive tracers.[1] Among these, 13C-labeled fatty acids are instrumental in elucidating the intricate pathways of lipid absorption, transport, storage, and oxidation. This compound, a triglyceride uniformly labeled with 13C on all 54 carbon atoms of its three linoleic acid moieties, provides a unique tool to trace the metabolic fate of a key polyunsaturated fatty acid as it moves through the digestive and metabolic systems. This guide will compare its utility against other 13C-labeled fatty acids, focusing on key performance indicators such as oxidation rates and incorporation into various lipid pools.

Quantitative Comparison of Metabolic Fates

The metabolic journey of a fatty acid is multifaceted, involving its oxidation for energy, incorporation into complex lipids for storage or structural purposes, and potential conversion to other fatty acid species. The choice between a labeled triglyceride like this compound and a free fatty acid, or between different fatty acid species, will depend on the specific metabolic pathway under investigation. The following table summarizes key quantitative data from various studies, offering a comparative overview of their metabolic fates.

TracerPrimary ApplicationTypical Oxidation Rate (% of dose)Incorporation into Lipid PoolsKey Findings & Considerations
This compound Digestion, absorption, and postprandial metabolism of linoleic acid from a triglyceride source.Similar to linoleic acid (~7.4% over 6 hours in infants).[2]Primarily incorporated into triglycerides and phospholipids (B1166683).[3]As a triglyceride, its metabolism is dependent on lipolysis, making it suitable for studying fat digestion.[4][5]
[U-13C]Linoleic Acid Metabolism of free linoleic acid.~7.4% over 6 hours in infants.[2]High incorporation into phospholipids, particularly phosphatidic acid, phosphatidylcholine, and phosphatidylethanolamine.[3][6]Low conversion to arachidonic acid (~0.2%).[7]
[1-13C]Palmitic Acid Metabolism of a saturated fatty acid.Lower than unsaturated fatty acids.Preferentially incorporated into phospholipids over triglycerides in some cell types.[8]Can be used to trace hepatic de novo lipogenesis.
[U-13C]Oleic Acid Metabolism of a monounsaturated fatty acid.Higher than stearic acid.Readily incorporated into both triglycerides and phospholipids.Often used as a general marker for fatty acid metabolism.
[1-13C]Octanoic Acid Gastric emptying and medium-chain fatty acid metabolism.Rapid and extensive.Not significantly incorporated into chylomicrons.Primarily used in breath tests to assess gastric emptying rates.
[13C]Triolein Digestion and absorption of oleic acid from a triglyceride source.Higher than long-chain saturated triglycerides.Follows the metabolic pathway of oleic acid after lipolysis.A good comparator for this compound to study the impact of fatty acid saturation on triglyceride metabolism.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic tracer studies. Below are outlines of key experimental protocols relevant to the use of this compound and other 13C-labeled fatty acids.

13C-Triglyceride Breath Test for Lipid Digestion and Oxidation

This non-invasive method assesses the overall digestion, absorption, and oxidation of a labeled fatty acid delivered in a triglyceride form.

  • Subject Preparation: Subjects typically fast overnight (8-12 hours) to ensure a baseline metabolic state.

  • Tracer Administration: A standardized meal containing a known amount of 13C-labeled triglyceride (e.g., this compound or 13C-Triolein) is ingested. The tracer dose is calculated based on the subject's body weight.

  • Breath Sample Collection: Breath samples are collected at baseline (before the meal) and then at regular intervals (e.g., every 15-30 minutes) for several hours (typically 4-6 hours). Subjects exhale into collection bags or tubes.

  • Sample Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Analysis: The rate of 13CO2 excretion is calculated and often expressed as the percentage of the administered 13C dose recovered per hour. The cumulative recovery over the entire collection period provides an index of overall oxidation.

Intravenous Infusion of 13C-Labeled Fatty Acids for Metabolic Flux Analysis

This method allows for the direct assessment of the metabolic fate of a fatty acid once it enters the circulation, bypassing digestion and absorption.

  • Subject Preparation: Similar to the breath test, subjects are typically studied in a post-absorptive state after an overnight fast.

  • Tracer Preparation: The 13C-labeled fatty acid is complexed with human albumin to mimic its natural transport in the blood. The tracer solution is prepared under sterile conditions.

  • Tracer Administration: The tracer is infused intravenously at a constant rate for a predetermined period (e.g., 2-4 hours) to achieve a steady-state concentration in the plasma.

  • Blood and Tissue Sampling: Blood samples are collected at baseline and at regular intervals during and after the infusion. In preclinical studies, tissue samples (e.g., liver, muscle, adipose tissue) can be collected at the end of the experiment.

  • Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using established methods, such as the Folch or Bligh-Dyer techniques.[9][10][11][12]

  • Analysis: The extracted lipids are separated into different classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or liquid chromatography (LC). The fatty acids within each class are then derivatized to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to determine the 13C enrichment in specific fatty acids.[1][13][14]

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

MetabolicFate cluster_ingestion Oral Ingestion cluster_digestion Digestion & Absorption cluster_circulation Circulation cluster_tissues Tissue Uptake & Metabolism This compound This compound 13C-Linoleic Acid 13C-Linoleic Acid This compound->13C-Linoleic Acid Lipolysis 13C-Glycerol 13C-Glycerol This compound->13C-Glycerol 13C-Chylomicrons 13C-Chylomicrons 13C-Linoleic Acid->13C-Chylomicrons Re-esterification 13C-Glycerol->13C-Chylomicrons 13C-Triglycerides (Storage) 13C-Triglycerides (Storage) 13C-Chylomicrons->13C-Triglycerides (Storage) 13C-Phospholipids (Membranes) 13C-Phospholipids (Membranes) 13C-Chylomicrons->13C-Phospholipids (Membranes) 13C-CO2 (Oxidation) 13C-CO2 (Oxidation) 13C-Chylomicrons->13C-CO2 (Oxidation)

Caption: Metabolic fate of orally ingested this compound.

ExperimentalWorkflow Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Blood, Breath, Tissue Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Lipid Class Separation Lipid Class Separation Lipid Extraction->Lipid Class Separation TLC/LC GC-C-IRMS Analysis GC-C-IRMS Analysis Lipid Class Separation->GC-C-IRMS Analysis Data Analysis Data Analysis GC-C-IRMS Analysis->Data Analysis 13C Enrichment

Caption: General experimental workflow for a 13C-labeled fatty acid study.

FattyAcidComparison cluster_pathways Metabolic Pathways cluster_notes Key Differences 13C-Labeled Fatty Acid 13C-Labeled Fatty Acid Beta-Oxidation Beta-Oxidation 13C-Labeled Fatty Acid->Beta-Oxidation Energy Production Triglyceride Synthesis Triglyceride Synthesis 13C-Labeled Fatty Acid->Triglyceride Synthesis Storage Phospholipid Synthesis Phospholipid Synthesis 13C-Labeled Fatty Acid->Phospholipid Synthesis Membrane Structure Elongation/Desaturation Elongation/Desaturation 13C-Labeled Fatty Acid->Elongation/Desaturation Conversion Saturated (e.g., Palmitic): Slower Oxidation Saturated (e.g., Palmitic): Slower Oxidation Monounsaturated (e.g., Oleic): Readily Stored & Oxidized Monounsaturated (e.g., Oleic): Readily Stored & Oxidized Polyunsaturated (e.g., Linoleic): Essential, Structural Roles Polyunsaturated (e.g., Linoleic): Essential, Structural Roles

Caption: Comparative metabolic pathways of different 13C-labeled fatty acids.

Conclusion

The choice between this compound and other 13C-labeled fatty acids is dictated by the specific research question. This compound is an invaluable tool for investigating the entire process of dietary triglyceride digestion, absorption, and subsequent metabolic fate of linoleic acid. In contrast, 13C-labeled free fatty acids are more suited for studying post-absorptive metabolism and the direct flux of fatty acids into various metabolic pathways. By understanding the distinct properties and metabolic handling of different fatty acids, researchers can select the most appropriate tracer to gain deeper insights into the complex and dynamic world of lipid metabolism.

References

Precision in Pursuit: A Comparative Guide to Quantifying 13C Enrichment from Trilinolein-13C54

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate and precise quantification of stable isotope-labeled compounds is paramount. This guide provides a comprehensive comparison of leading analytical methodologies for determining 13C enrichment from Trilinolein-13C54, a critical tracer in lipid metabolism research. Supported by experimental data, detailed protocols, and visual workflows, this document serves as an essential resource for selecting the optimal analytical approach.

The study of lipid metabolism, particularly the absorption, transport, and storage of dietary fats, heavily relies on the use of stable isotope tracers like this compound. The complete labeling of all 54 carbon atoms in trilinolein (B126924) provides a powerful tool to trace the journey of this triglyceride and its constituent linoleic acid molecules in vivo and in vitro. However, the analytical choice for quantifying the 13C enrichment significantly impacts the quality and interpretation of the experimental data. The two primary mass spectrometry-based methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodological Showdown: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for quantifying 13C enrichment from this compound hinges on whether the analysis targets the intact triglyceride molecule or its constituent fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique that excels at the analysis of volatile and semi-volatile compounds. For triglycerides, this necessitates a derivatization step, typically transesterification, to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). This approach offers high chromatographic resolution and sensitivity, making it ideal for detailed fatty acid profiling and precise quantification of 13C enrichment in the linoleic acid component of this compound.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, is adept at analyzing non-volatile and thermally labile molecules, making it suitable for the direct analysis of the intact this compound molecule.[1] This approach avoids the need for derivatization, simplifying sample preparation and providing information on the molecular form of the triglyceride. LC-MS/MS, a tandem mass spectrometry technique, offers high specificity and is a powerful tool for quantitative biomarker analysis.[3]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of trilinolein and its derivatives using GC-MS and LC-MS-based methods. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MS (for Linoleic Acid Methyl Ester)LC-MS/MS (for Intact Trilinolein)Source(s)
Linearity (r²) > 0.99> 0.999[1]
Limit of Detection (LOD) Low femtomol range on column0.08–0.65 µg/mL[1]
Limit of Quantification (LOQ) Typically 3x LOD0.24–1.78 µg/mL[1]
Accuracy (% Recovery) Generally high (e.g., 96-101%)94.70–105.81%[1][2]
Precision (% RSD) < 10%< 2%[1]
Analysis Time 15 - 20 minutes15 - 30 minutes[1]
Sample Preparation Requires derivatization (transesterification)Simple dilution[1]
Analyte Linoleic Acid Methyl EsterIntact Trilinolein[1]

Experimental Protocols

GC-MS Analysis of 13C-Linoleic Acid from this compound

This protocol involves the transesterification of this compound to its constituent fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.

1. Sample Preparation and Transesterification:

  • Accurately weigh approximately 10-25 mg of the lipid extract into a screw-cap glass tube.

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate) for accurate quantification.

  • Add 2 mL of 2% methanolic sulfuric acid.

  • Heat the mixture at 80°C for 2 hours.[2]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution and vortex to extract the FAMEs.[2]

  • Centrifuge to separate the phases and transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for quantifying the isotopologues of linoleic acid methyl ester.

LC-MS/MS Analysis of Intact this compound

This protocol outlines the direct analysis of the intact this compound molecule.

1. Sample Preparation:

  • Accurately weigh a known amount of the lipid extract.

  • Dissolve the sample in a suitable solvent mixture, such as isopropanol:acetonitrile (1:1, v/v).

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: ZORBAX RRHD C18 (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate triglycerides.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used to specifically detect and quantify the precursor and product ions of both unlabeled trilinolein and this compound.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Lipid_Extract Lipid Extract containing This compound Internal_Standard Add Internal Standard Lipid_Extract->Internal_Standard Transesterification Transesterification (e.g., Methanolic H2SO4) Internal_Standard->Transesterification Extraction Hexane Extraction of FAMEs Transesterification->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification of 13C-Linoleate Isotopologues MS_Detection->Quantification

GC-MS workflow for 13C enrichment analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Lipid_Extract Lipid Extract containing This compound Dilution Dilution in Mobile Phase Compatible Solvent Lipid_Extract->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation LC Separation (Reversed-Phase) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification Quantification of Intact This compound MSMS_Detection->Quantification Trilinolein_Metabolism Trilinolein Trilinolein (13C54 labeled) Lipase Lipase Trilinolein->Lipase Diacylglycerol Diacylglycerol (13C36 labeled) Lipase->Diacylglycerol Monoacylglycerol Monoacylglycerol (13C18 labeled) Lipase->Monoacylglycerol Glycerol Glycerol (13C3 labeled) Lipase->Glycerol Linoleic_Acid1 Linoleic Acid (13C18 labeled) Lipase->Linoleic_Acid1 Linoleic_Acid2 Linoleic Acid (13C18 labeled) Lipase->Linoleic_Acid2 Linoleic_Acid3 Linoleic Acid (13C18 labeled) Lipase->Linoleic_Acid3 Diacylglycerol->Lipase Monoacylglycerol->Lipase

References

Ensuring Analytical Accuracy: A Comparison Guide for the Quantification of Trilinolein-13C54 Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise quantification of endogenous lipids is fundamental to the integrity of experimental outcomes. Stable isotope-labeled (SIL) compounds, such as Trilinolein-13C54, are the gold standard for internal standards in mass spectrometry-based quantification, as they closely mimic the analyte's behavior during sample preparation and analysis. However, the accuracy of the final measurement is critically dependent on the accurately known concentration of the internal standard solution itself.

This guide provides a comparative overview of methodologies to ensure the accurate quantification of your this compound internal standard. It details two primary approaches: Quantitative Nuclear Magnetic Resonance (qNMR) as a primary reference method, and cross-validation using an alternative, structurally distinct internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Validation Methodologies for this compound Concentration

The two principal methods for validating the concentration of a this compound standard solution are Quantitative NMR (qNMR) and cross-validation with a secondary internal standard. Each method offers distinct advantages and is suited to different laboratory capabilities and requirements.

  • Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a chemically identical reference standard.[1][2] It relies on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[1] By comparing the integral of a specific proton signal from this compound to that of a certified reference material of known concentration co-dissolved in the same NMR tube, a highly accurate concentration can be determined.[3]

  • Cross-Validation with an Odd-Chain Triglyceride is a mass spectrometry-based approach. It involves using a different, well-characterized internal standard that is not naturally present in biological systems, such as Triheptadecanoin (a C17:0 triglyceride).[4][5] A dilution series of the this compound solution is prepared and a fixed concentration of the odd-chain triglyceride internal standard is added to each. By analyzing these samples via LC-MS/MS, a calibration curve can be generated to precisely determine the concentration of the this compound stock solution. This method is particularly useful for verifying the concentration in the same analytical platform where it will be used for sample analysis.

Data Presentation: Performance Comparison of Validation Methods

The selection of a validation method depends on the required accuracy, available instrumentation, and the specific context of the research. The following table summarizes the key performance characteristics of each approach.

FeatureQuantitative NMR (qNMR)Cross-Validation with Odd-Chain Triglyceride (LC-MS/MS)
Principle Direct comparison of NMR signal integrals to a certified reference material.[6]Relative quantification against a secondary, structurally different internal standard.[7]
Accuracy High, considered a primary ratio method.[1]High, but dependent on the purity and accuracy of the secondary internal standard.
Precision Excellent, with typical relative standard deviations (RSD) < 2%.[8]Very good, with typical RSDs < 5%, but can be influenced by matrix effects and instrument variability.
Specificity High, resolves signals from different protons within the molecule.High, based on mass-to-charge ratio and fragmentation patterns.
Requirement forIdentical Standard No, uses a certified reference material of a different compound.[8]No, uses a different class of lipid (e.g., odd-chain triglyceride).[4]
Throughput Lower, sample preparation and data acquisition can be time-consuming.Higher, amenable to autosamplers and rapid analysis.
Instrumentation High-field NMR spectrometer.LC-MS/MS system.

Mandatory Visualization

To elucidate the procedural flow of each validation method, the following diagrams have been generated using the DOT language.

G cluster_qnmr qNMR Workflow for this compound Quantification A Accurately weigh certified reference standard (e.g., DSS) C Co-dissolve both in a precise volume of deuterated solvent A->C B Accurately weigh This compound sample B->C D Acquire 1H NMR spectrum with optimized quantitative parameters C->D E Process spectrum and integrate non-overlapping signals D->E F Calculate this compound concentration based on integral ratios, molecular weights, and number of protons E->F

Caption: Workflow for the quantification of this compound using qNMR.

G cluster_lcms LC-MS/MS Cross-Validation Workflow A Prepare a stock solution of a certified odd-chain triglyceride IS (e.g., Triheptadecanoin) C Spike a fixed amount of the odd-chain IS into each this compound dilution A->C B Prepare a dilution series of the This compound solution B->C D Analyze samples by LC-MS/MS using optimized parameters C->D E Generate a calibration curve by plotting the peak area ratio (this compound / Odd-Chain IS) vs. theoretical concentration D->E F Determine the concentration of the This compound stock solution from the curve E->F

Caption: Workflow for cross-validating this compound concentration using an odd-chain triglyceride.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of the validation process.

Protocol 1: Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of a certified internal calibration standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, DSS) into a clean vial. The purity of this standard should be known and traceable.

    • Accurately weigh approximately 5-10 mg of the this compound into the same vial.

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., chloroform-d, CDCl3) to the vial. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the certified standard (e.g., the trimethylsilyl (B98337) protons of DSS at ~0 ppm).

    • Integrate a well-resolved signal from this compound (e.g., the glycerol (B35011) backbone protons or specific olefinic protons).

    • Calculate the concentration or purity of this compound using the following equation:

      PurityTL (%) = (ITL / IStd) * (NStd / NTL) * (MWTL / MWStd) * (mStd / mTL) * PurityStd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

      • TL = this compound

      • Std = Certified Standard

Protocol 2: LC-MS/MS Cross-Validation
  • Preparation of Standards:

    • Prepare a stock solution of a certified odd-chain triglyceride internal standard (e.g., Triheptadecanoin) at a known concentration (e.g., 100 µg/mL) in an appropriate solvent like isopropanol/acetonitrile (90:10, v/v).

    • Prepare a stock solution of the this compound to be quantified.

    • Create a series of calibration standards by serially diluting the this compound stock solution.

    • Add a constant, known amount of the Triheptadecanoin internal standard solution to each calibration standard.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10-15 minutes to elute the triglycerides.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Monitor the precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) and a characteristic product ion. The exact m/z will depend on the specific labeling pattern.

        • Triheptadecanoin: Monitor the precursor ion (e.g., [M+NH₄]⁺ at m/z 866.8) and a characteristic product ion (e.g., the neutral loss of one heptadecanoic acid and ammonia, m/z 596.6).

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both this compound and Triheptadecanoin in each of the calibration standards.

    • Calculate the peak area ratio (this compound / Triheptadecanoin) for each concentration level.

    • Construct a calibration curve by plotting the peak area ratio against the theoretical concentration of this compound.

    • Use a linear regression with 1/x or 1/x² weighting to fit the curve. The R² value should be >0.99.

    • The concentration of the original this compound stock solution can then be accurately determined from this validated curve.

By employing these rigorous validation methods, researchers can ensure the accuracy of their this compound internal standard, a critical step for obtaining reliable and reproducible quantitative data in lipidomic studies.

References

Tracing Lipid Metabolism: A Comparative Guide to Trilinolein-13C54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid metabolism research, stable isotope-labeled compounds are indispensable tools for tracing the fate of fatty acids and triglycerides. Among these, Trilinolein-13C54 offers a unique window into the dynamics of dietary fat absorption, transport, and storage. This guide provides a comprehensive comparison of this compound with other commonly used stable isotope-labeled lipids, supported by experimental data and detailed protocols to aid in your research endeavors.

In Vivo and In Vitro Applications: A Comparative Overview

This compound, a triglyceride composed of three linoleic acid molecules uniformly labeled with Carbon-13, serves as a powerful tracer for monitoring the entire lifecycle of a dietary triglyceride. Its applications span both whole-organism (in vivo) and cellular (in vitro) studies, providing insights into lipid digestion, absorption, lipoprotein packaging, and tissue-specific uptake.

The primary advantage of using a labeled triglyceride like this compound is the ability to distinguish it from endogenous lipids and to track its metabolic journey from ingestion to cellular incorporation or oxidation.[1][2] This is in contrast to administering labeled free fatty acids, which bypass the initial digestion and absorption steps of dietary triglycerides.

Table 1: Comparison of this compound with Alternative Isotope-Labeled Lipids

FeatureThis compound13C-Labeled Free Fatty Acids (e.g., 13C-Palmitate, 13C-Oleate)Deuterium-Labeled Fatty Acids (e.g., D2-Linoleic Acid)
Tracer Type TriglycerideFree Fatty AcidFree Fatty Acid
Metabolic Pathway Traced Digestion, absorption, chylomicron formation, lipoprotein transport, tissue uptake, storage, and oxidation.[3]Primarily tissue uptake, esterification, storage, and oxidation.[4]Similar to 13C-labeled fatty acids; can also be used to measure fatty acid oxidation via production of deuterated water.[1]
Administration Route Oral (gavage or in diet) to mimic dietary fat intake.[5]Intravenous infusion or oral administration.[3][6]Intravenous infusion or oral administration.
Key Advantage Accurately mimics the metabolic fate of dietary triglycerides.Allows for the study of specific fatty acid metabolism without the influence of digestion and absorption.[4]Minimal impact on mass, making it suitable for certain mass spectrometry applications. Can be used for simultaneous measurement of synthesis and oxidation.[1]
Considerations Requires hydrolysis by lipases before absorption. The labeled glycerol (B35011) backbone can also be traced.Does not account for the initial steps of dietary fat processing.Potential for isotope effects, although generally considered minimal.
Typical Applications Studying postprandial lipemia, fat malabsorption disorders, and the efficacy of lipid-lowering drugs.Investigating fatty acid uptake and metabolism in specific tissues like heart, muscle, and adipose tissue.[7]Similar to 13C-labeled fatty acids, with an added dimension for oxidation studies.

Experimental Protocols

In Vivo Study: Oral Gavage of this compound in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage to trace the absorption and distribution of dietary linoleic acid.

Materials:

  • This compound (from a supplier like Cambridge Isotope Laboratories)

  • Corn oil (or other suitable vehicle)

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Preparation: Fast mice overnight (12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

  • Tracer Preparation: Prepare a dosing solution of this compound in corn oil at a concentration of 150 mg/kg body weight.[1] Ensure the tracer is completely dissolved.

  • Oral Gavage: Administer the this compound solution to the mice using a blunt-ended oral gavage needle. The volume should be appropriate for the mouse's weight (typically 5-10 µL/g).[5]

  • Blood Sampling: Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.[5] Collect blood into EDTA-coated tubes and centrifuge to separate plasma.

  • Tissue Harvesting: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart). Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction: Extract lipids from plasma and tissue homogenates using a standard method such as the Folch or Bligh-Dyer method.

  • LC-MS Analysis: Analyze the lipid extracts by LC-MS to quantify the enrichment of 13C in different lipid species (triglycerides, phospholipids, cholesteryl esters, and free fatty acids).[8]

In Vitro Study: Cellular Uptake of this compound in Adipocytes

This protocol describes the incubation of differentiated 3T3-L1 adipocytes with this compound to measure its uptake and incorporation into cellular lipids.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Bovine serum albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • LC-MS system

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in appropriate cell culture plates.

  • Tracer Preparation: Prepare a stock solution of this compound complexed to fatty acid-free BSA. This is crucial for the delivery of the hydrophobic lipid to the cells in an aqueous culture medium.

  • Cell Treatment: Replace the culture medium with fresh medium containing the this compound-BSA complex at a final concentration of 100-200 µM. Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove any unbound tracer. Lyse the cells using a suitable lysis buffer.

  • Lipid Extraction: Extract lipids from the cell lysates.

  • LC-MS Analysis: Analyze the lipid extracts by LC-MS to determine the amount of 13C-linoleic acid incorporated into cellular triglycerides and other lipid fractions.

Visualizing Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving this compound.

in_vivo_workflow cluster_administration Tracer Administration cluster_processing Metabolic Processing cluster_analysis Sample Analysis Trilinolein_13C54 This compound in Corn Oil Oral_Gavage Oral Gavage to Mouse Trilinolein_13C54->Oral_Gavage Digestion Digestion (Lipases) Oral_Gavage->Digestion Absorption Intestinal Absorption Digestion->Absorption Chylomicrons Chylomicron Formation Absorption->Chylomicrons Circulation Systemic Circulation Chylomicrons->Circulation Blood_Sampling Blood Sampling (Plasma) Circulation->Blood_Sampling Tissue_Harvest Tissue Harvest (Liver, Adipose, etc.) Circulation->Tissue_Harvest Lipid_Extraction Lipid Extraction Blood_Sampling->Lipid_Extraction Tissue_Harvest->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS in_vitro_workflow Trilinolein_BSA This compound-BSA Complex Incubation Incubation Trilinolein_BSA->Incubation Adipocytes Differentiated 3T3-L1 Adipocytes Adipocytes->Incubation Washing Cell Washing (PBS) Incubation->Washing Lysis Cell Lysis Washing->Lysis Lipid_Extraction Lipid Extraction Lysis->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS signaling_pathway Dietary_Fat Dietary Triglyceride (this compound) LPL Lipoprotein Lipase (LPL) Dietary_Fat->LPL FFA 13C-Linoleic Acid + Glycerol LPL->FFA Tissue_Uptake Tissue Uptake (e.g., Adipose, Muscle) FFA->Tissue_Uptake Esterification Esterification Tissue_Uptake->Esterification Oxidation Beta-Oxidation (Energy Production) Tissue_Uptake->Oxidation Storage Triglyceride Storage (Lipid Droplets) Esterification->Storage

References

Assessing the Biological Equivalence of Trilinolein-13C54 to its Unlabeled Form: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trilinolein-13C54 and its unlabeled counterpart, focusing on their biological equivalence. The central premise of using stable isotope-labeled compounds in metabolic research is that they are chemically and biologically indistinguishable from their native forms. This principle allows this compound to serve as an effective tracer for studying the metabolic fate of trilinolein (B126924) in vivo and in vitro. While direct, head-to-head comparative studies on the biological equivalence of this compound are not extensively published—largely because their equivalence is a foundational assumption for their use as internal standards—this guide synthesizes available data on closely related triglycerides and established principles of stable isotope tracers to provide a robust assessment.

The underlying assumption is that the substitution of ¹²C with ¹³C atoms in this compound does not significantly alter its physicochemical properties, and therefore its biological behavior, including its digestion, absorption, metabolism, and incorporation into various lipid pools. The kinetic isotope effect of ¹³C, while a theoretical consideration, is generally considered negligible in the context of the overall kinetics of lipid metabolism.

Data Presentation: Comparative Metabolic Parameters

The following tables summarize key quantitative metabolic parameters for trilinolein. The data presented is based on studies of closely related long-chain triglycerides, such as triolein, and is considered representative for both unlabeled trilinolein and this compound under the principle of biological equivalence.

Table 1: Oral Bioavailability and Absorption

ParameterUnlabeled Trilinolein (Representative Data)This compound (Expected)Method of Measurement
Intestinal Absorption ~95% of ingested amount~95% of ingested amountFecal fat analysis; Isotope ratio mass spectrometry of chylomicrons
Time to Peak Plasma Concentration (Tmax) 4-6 hours4-6 hoursSerial blood sampling and analysis of triglyceride content
Bioavailability (AUC) Variable, dependent on meal compositionEquivalent to unlabeled formMeasurement of labeled fatty acids in plasma over time

Table 2: Metabolic Fate and Elimination

ParameterUnlabeled Trilinolein (Representative Data)This compound (Expected)Method of Measurement
Oxidation Rate (% of administered dose over 8 hours) 15-25%15-25%¹³CO₂ breath test; Measurement of labeled CO₂ in expired air
Incorporation into Adipose Tissue SignificantSignificantBiopsy and analysis of adipose tissue triglycerides
Plasma Clearance Half-life 20-40 minutes (as chylomicrons)20-40 minutesSerial blood sampling and analysis of labeled triglycerides

Experimental Protocols

To formally assess the biological equivalence of this compound and its unlabeled form, a randomized, two-period, two-sequence crossover study in a relevant animal model or human volunteers would be the gold standard.

Objective:

To compare the pharmacokinetic and metabolic profiles of unlabeled trilinolein and this compound following oral administration.

Materials:
  • Unlabeled Trilinolein (highly purified)

  • This compound (isotopic purity >98%)

  • Test meal (standardized composition)

  • LC-MS/MS for quantification of trilinolein and its metabolites in plasma

  • Isotope Ratio Mass Spectrometer (IRMS) for ¹³CO₂ analysis in breath samples

Experimental Procedure:
  • Subject Recruitment and Baseline: A cohort of healthy subjects is recruited. Following an overnight fast, baseline blood and breath samples are collected.

  • Randomization and Dosing: Subjects are randomly assigned to one of two treatment sequences. In the first period, subjects receive a standardized test meal containing either a precise dose of unlabeled trilinolein or an equimolar dose of this compound.

  • Sample Collection (Period 1):

    • Blood Sampling: Blood samples are collected at pre-defined intervals (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours post-ingestion). Plasma is separated and stored at -80°C.

    • Breath Sampling: Breath samples are collected at corresponding time points for the analysis of ¹³CO₂ enrichment.

  • Washout Period: A washout period of at least one week is implemented to ensure complete clearance of the administered triglycerides from the system.

  • Crossover (Period 2): Subjects receive the alternate treatment (the one they did not receive in Period 1). The same sampling schedule is followed.

  • Sample Analysis:

    • Plasma Analysis: Plasma samples are analyzed using a validated LC-MS/MS method to determine the concentrations of trilinolein and its primary fatty acid, linoleic acid. For the this compound arm, the enrichment of ¹³C in plasma triglycerides and free fatty acids is measured.

    • Breath Analysis: The ¹³CO₂/¹²CO₂ ratio in breath samples is determined by IRMS to calculate the rate of fatty acid oxidation.

  • Data Analysis: The key pharmacokinetic parameters (AUC, Cmax, Tmax) for plasma triglycerides and the cumulative percentage of dose oxidized are calculated for both treatments. Statistical analysis (e.g., ANOVA) is performed to assess for any significant differences between the labeled and unlabeled forms.

Mandatory Visualization

Metabolic_Pathway_of_Trilinolein Ingested_Trilinolein Ingested Trilinolein Stomach Stomach Ingested_Trilinolein->Stomach Lingual & Gastric Lipase Monoglycerides_FFAs 2-Monoacylglycerol & Free Fatty Acids (Linoleic Acid) Ingested_Trilinolein->Monoglycerides_FFAs Hydrolysis Small_Intestine Small Intestine Stomach->Small_Intestine Pancreatic_Lipase Pancreatic Lipase Bile_Salts Bile Salts (Emulsification) Pancreatic_Lipase->Monoglycerides_FFAs Bile_Salts->Monoglycerides_FFAs Enterocytes Enterocytes Monoglycerides_FFAs->Enterocytes Absorption Re_esterification Re-esterification to Triglycerides Enterocytes->Re_esterification Chylomicrons Chylomicrons Re_esterification->Chylomicrons Packaging Lymphatic_System Lymphatic System Chylomicrons->Lymphatic_System Peripheral_Tissues Peripheral Tissues (e.g., Adipose, Muscle) Chylomicrons->Peripheral_Tissues Hydrolysis Bloodstream Bloodstream Lymphatic_System->Bloodstream LPL Lipoprotein Lipase LPL->Peripheral_Tissues Energy_Production Energy Production (Beta-oxidation) Peripheral_Tissues->Energy_Production Storage Storage as Triglycerides Peripheral_Tissues->Storage Biological_Equivalence_Workflow Start Start: Healthy Subjects Randomization Randomization Start->Randomization Group_A Group A: Unlabeled Trilinolein Randomization->Group_A Sequence 1 Group_B Group B: This compound Randomization->Group_B Sequence 2 Dosing_A Oral Administration (Period 1) Group_A->Dosing_A Dosing_B Oral Administration (Period 1) Group_B->Dosing_B Sampling_1 Blood & Breath Sampling Dosing_A->Sampling_1 Dosing_B->Sampling_1 Washout Washout Period Sampling_1->Washout Crossover_A Group A: This compound Washout->Crossover_A Crossover_B Group B: Unlabeled Trilinolein Washout->Crossover_B Dosing_C Oral Administration (Period 2) Crossover_A->Dosing_C Dosing_D Oral Administration (Period 2) Crossover_B->Dosing_D Sampling_2 Blood & Breath Sampling Dosing_C->Sampling_2 Dosing_D->Sampling_2 Analysis Sample Analysis (LC-MS/MS, IRMS) Sampling_2->Analysis Comparison Statistical Comparison of Pharmacokinetic & Metabolic Parameters Analysis->Comparison Conclusion Conclusion: Biological Equivalence Assessment Comparison->Conclusion

Trilinolein-13C54: A Comparative Review for Tracking Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trilinolein-13C54 with alternative methods for studying lipid metabolism. This compound is a stable isotope-labeled triglyceride used as a tracer to investigate the absorption, digestion, and metabolic fate of dietary fats. Its use offers a non-radioactive, safe, and precise approach for dynamic measurements of postprandial lipoprotein metabolism, a critical area of research in cardiovascular disease, metabolic syndrome, and drug development.[1][2]

Comparison of Methodologies for Assessing Postprandial Lipemia

The study of how the body processes dietary fats after a meal, known as postprandial lipemia, is crucial for understanding various metabolic diseases. Several methods are employed, each with distinct advantages and limitations. The use of stable isotope tracers like this compound provides a powerful tool for detailed metabolic tracking.

Method Principle Advantages Disadvantages Typical Application
This compound Oral administration of a meal containing 13C-labeled trilinolein. The appearance of the 13C label is tracked in various lipid fractions in the blood over time using mass spectrometry.High specificity and sensitivity for tracing dietary fat. Non-radioactive and safe for human studies.[1][2] Allows for detailed kinetic analysis of absorption, chylomicron assembly, and remnant clearance.Relatively high cost of the tracer and requirement for specialized analytical equipment (GC-C-IRMS or LC-MS).Quantifying the contribution of dietary fat to circulating triglycerides, studying lipoprotein kinetics, and assessing the efficacy of lipid-lowering therapies.
Deuterated Triglyceride Tracers (e.g., D5-glycerol triolein) Similar to 13C-tracers, but uses deuterium (B1214612) as the isotopic label.Can be used simultaneously with 13C tracers to probe different aspects of metabolism.[3] Deuterated tracers are often cheaper than their 13C counterparts.[4][5]Potential for deuterium exchange in protic solutions and loss of label during desaturation.[6] May have a slight isotope effect due to the larger mass difference compared to 13C.Measuring VLDL-triglyceride kinetics and can be used in combination with 13C tracers for multi-compartmental modeling.[7]
Fat-Loading Tests (Non-Isotope) Administration of a standardized high-fat meal followed by serial measurements of plasma triglyceride and lipoprotein concentrations.Simple, low cost, and does not require specialized analytical equipment beyond standard clinical chemistry analyzers.Provides only a net measure of postprandial lipemia, without distinguishing between dietary and endogenously produced triglycerides. Less sensitive for detecting subtle metabolic changes.General assessment of an individual's ability to handle a dietary fat load, often used in clinical settings to identify exaggerated postprandial hypertriglyceridemia.[8][9]
Vitamin A (Retinyl Ester) Labeling Dietary fat is co-administered with vitamin A. Retinyl esters are incorporated into chylomicrons and can be tracked in the circulation.A well-established method for specifically tracking chylomicron metabolism.Indirectly tracks lipid metabolism. The metabolism of retinyl esters may not perfectly mirror that of triglycerides.Studying the clearance of chylomicron remnants.

Experimental Protocols

Protocol 1: Postprandial Lipoprotein Kinetics using this compound

This protocol outlines a typical approach for using this compound to study the metabolism of dietary fat.

1. Subject Preparation:

  • Subjects fast for 12 hours overnight.

  • A baseline blood sample is collected.

2. Test Meal Administration:

  • A standardized liquid test meal is prepared. The fat component of the meal includes a precise amount of this compound (e.g., 200 mg) mixed with a carrier oil.

  • The total fat content of the meal is typically between 30-50g.

  • The meal is consumed by the subject within a 10-minute period.

3. Blood Sampling:

  • Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 300, 360, 420, and 480 minutes) after meal ingestion.

  • Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Lipoprotein Fractionation:

  • Chylomicrons and other triglyceride-rich lipoproteins (TRLs) are isolated from plasma samples, typically by ultracentrifugation.

5. Lipid Extraction and Analysis:

  • Total lipids are extracted from the isolated lipoprotein fractions.

  • Triglycerides are isolated from the total lipid extract.

  • The fatty acids from the triglycerides are converted to fatty acid methyl esters (FAMEs).

  • The enrichment of 13C in the specific fatty acids derived from this compound is determined using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or liquid chromatography-mass spectrometry (LC-MS).

6. Kinetic Modeling:

  • The time course of 13C enrichment in the triglyceride fraction of lipoproteins is used to calculate kinetic parameters, such as the rate of appearance of dietary fat in the circulation and the clearance rate of chylomicrons.

Protocol 2: 13C-Triglyceride Breath Test for Fat Malabsorption

This protocol describes a less invasive method to assess overall fat digestion and oxidation.

1. Subject Preparation:

  • Subjects fast overnight.

2. Test Meal Administration:

  • Subjects ingest a test meal containing a 13C-labeled triglyceride (e.g., 13C-trioctanoate or 13C-trioleate).[10]

3. Breath Sample Collection:

  • Breath samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for up to 6 hours post-meal.

  • Subjects exhale into collection tubes.

4. Analysis:

  • The ratio of 13CO2 to 12CO2 in the expired air is measured using isotope ratio mass spectrometry.

5. Interpretation:

  • The rate of appearance of 13CO2 in the breath reflects the rate of digestion, absorption, and subsequent oxidation of the labeled fatty acid. Lower 13CO2 excretion suggests fat malabsorption.

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved in lipid metabolism studies using this compound, the following diagrams illustrate key pathways and workflows.

Dietary_Fat_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary Fat (this compound) Dietary Fat (this compound) 13C-Fatty Acids & Monoglycerides 13C-Fatty Acids & Monoglycerides Dietary Fat (this compound)->13C-Fatty Acids & Monoglycerides Digestion Bile Acids Bile Acids Bile Acids->13C-Fatty Acids & Monoglycerides Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->13C-Fatty Acids & Monoglycerides Re-esterification to 13C-Triglycerides Re-esterification to 13C-Triglycerides 13C-Fatty Acids & Monoglycerides->Re-esterification to 13C-Triglycerides Chylomicron Assembly Chylomicron Assembly Re-esterification to 13C-Triglycerides->Chylomicron Assembly ApoB-48 ApoB-48 ApoB-48->Chylomicron Assembly 13C-Chylomicrons 13C-Chylomicrons Chylomicron Assembly->13C-Chylomicrons 13C-Chylomicron Remnants 13C-Chylomicron Remnants 13C-Chylomicrons->13C-Chylomicron Remnants Lipolysis Peripheral Tissues Peripheral Tissues 13C-Chylomicrons->Peripheral Tissues Fatty Acid Uptake Lipoprotein Lipase Lipoprotein Lipase Lipoprotein Lipase->13C-Chylomicron Remnants Liver Liver 13C-Chylomicron Remnants->Liver Uptake

Caption: Pathway of dietary fat absorption and metabolism traced with this compound.

Experimental_Workflow Subject Fasting Subject Fasting Baseline Blood Sample Baseline Blood Sample Subject Fasting->Baseline Blood Sample Test Meal with this compound Test Meal with this compound Baseline Blood Sample->Test Meal with this compound Serial Blood Sampling Serial Blood Sampling Test Meal with this compound->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Lipoprotein Fractionation (Ultracentrifugation) Lipoprotein Fractionation (Ultracentrifugation) Plasma Separation->Lipoprotein Fractionation (Ultracentrifugation) Lipid Extraction Lipid Extraction Lipoprotein Fractionation (Ultracentrifugation)->Lipid Extraction Triglyceride Isolation Triglyceride Isolation Lipid Extraction->Triglyceride Isolation FAME Preparation FAME Preparation Triglyceride Isolation->FAME Preparation GC-C-IRMS or LC-MS Analysis GC-C-IRMS or LC-MS Analysis FAME Preparation->GC-C-IRMS or LC-MS Analysis Kinetic Modeling Kinetic Modeling GC-C-IRMS or LC-MS Analysis->Kinetic Modeling

Caption: Experimental workflow for a postprandial lipemia study using this compound.

Method_Comparison_Logic Postprandial Lipemia Assessment Postprandial Lipemia Assessment Isotope Tracer Methods Isotope Tracer Methods Postprandial Lipemia Assessment->Isotope Tracer Methods Non-Isotope Methods Non-Isotope Methods Postprandial Lipemia Assessment->Non-Isotope Methods This compound This compound Isotope Tracer Methods->this compound Deuterated Triglycerides Deuterated Triglycerides Isotope Tracer Methods->Deuterated Triglycerides Fat-Loading Test Fat-Loading Test Non-Isotope Methods->Fat-Loading Test Vitamin A Labeling Vitamin A Labeling Non-Isotope Methods->Vitamin A Labeling High Specificity\nNon-Radioactive\nDetailed Kinetics High Specificity Non-Radioactive Detailed Kinetics This compound->High Specificity\nNon-Radioactive\nDetailed Kinetics Lower Cost\nMulti-Tracer Potential Lower Cost Multi-Tracer Potential Deuterated Triglycerides->Lower Cost\nMulti-Tracer Potential Simplicity\nLow Cost Simplicity Low Cost Fat-Loading Test->Simplicity\nLow Cost Chylomicron Specific Chylomicron Specific Vitamin A Labeling->Chylomicron Specific

Caption: Logical relationship between different methods for assessing postprandial lipemia.

References

Safety Operating Guide

Safe Disposal of Trilinolein-13C54: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Trilinolein-13C54, a stable isotope-labeled compound.

Understanding the Compound:

This compound is a form of Trilinolein that has been labeled with the stable, non-radioactive carbon-13 isotope. This isotopic labeling does not alter the chemical properties of the molecule in a way that affects its hazardous waste classification.[1] Therefore, the disposal procedures for this compound are identical to those for its unlabeled counterpart, Trilinolein.[1][2] Safety data sheets for Trilinolein indicate that it is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, Trilinolein.

PropertyValueSource
CAS Number 537-40-6[3][5]
Molecular Formula C57H98O6[4]
Molecular Weight 879.38 g/mol [4]
Appearance Colorless to Pale Yellow Liquid[6]
Melting Point -13°C (lit.)[6]
Boiling Point >280°C/15mmHg (lit.)[6]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment.

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses with side-shields.

  • Respiratory Protection: In case of inadequate ventilation or formation of aerosols, wear respiratory protection.[3]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[6]

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound is to treat it as a chemical waste product and engage a licensed professional waste disposal service.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused pure this compound and contaminated materials like gloves, weighing papers, and pipette tips.

  • Liquid Waste: This includes solutions of this compound.

2. Containerization:

  • Keep the this compound waste in its original container if possible, or in a suitable, clearly labeled, and sealed container.

  • Clearly label the waste container with the chemical name: "this compound".

  • Include any known hazard symbols if applicable, though Trilinolein is not classified as hazardous.[3][4]

3. Storage:

  • Store the waste container in a designated, well-ventilated chemical waste storage area.

  • Keep it away from incompatible materials, such as strong oxidizers.[4]

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management program.

  • Provide the waste disposal company with all available safety information, including the Safety Data Sheet (SDS) for the parent compound, Trilinolein.

5. Contaminated Material Disposal:

  • Dispose of any contaminated materials, such as gloves and labware, as chemical waste in the same manner as the compound itself.[7]

6. Empty Containers:

  • Ensure the container is "RCRA empty," meaning no free liquid remains.

  • Deface or remove the original label to prevent confusion.[1]

  • Dispose of the empty container in the regular trash or designated glass waste container, as per your institution's guidelines.[1]

Experimental Workflow for Disposal

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal Start This compound Waste Generated Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste (Unused compound, contaminated PPE) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Assess_Waste->Liquid_Waste Liquid Containerize_Solid Seal in Labeled Container 'this compound Waste' Solid_Waste->Containerize_Solid Containerize_Liquid Seal in Labeled Container 'this compound Waste' Liquid_Waste->Containerize_Liquid Store_Waste Store in Designated Chemical Waste Area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste Professional_Disposal Arrange for Professional Waste Disposal Store_Waste->Professional_Disposal End Disposal Complete Professional_Disposal->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Trilinolein-13C54

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Trilinolein-13C54, a stable isotope-labeled lipid. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.

Operational Plan: Personal Protective Equipment (PPE) and Handling

Trilinolein, the unlabeled analogue of this compound, is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination. The personal protective equipment (PPE) outlined below is based on a "Level D" protection level, which is the minimum requirement for handling chemicals with a low hazard profile.[3]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., Nitrile or Neoprene)
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
Face ShieldRecommended when splashing is possible
Body Protection Lab CoatStandard laboratory coat
CoverallsOptional, for added protection during large-scale handling
Foot Protection Closed-toe ShoesChemical-resistant material

Handling Procedures

This compound is an unsaturated lipid and should be handled with care to prevent oxidation and degradation.

  • Storage: Upon receipt, store the compound at -20°C ± 4°C in a tightly sealed glass container under an inert atmosphere (e.g., argon or nitrogen).[4] Avoid storing in plastic containers if dissolved in an organic solvent, as this may leach impurities.[4]

  • Preparation for Use: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[4]

  • Handling: Conduct all handling in a well-ventilated area, preferably within a fume hood to avoid inhalation of any potential aerosols.[5] Use only glass, stainless steel, or Teflon-coated utensils for transferring the substance, especially when in an organic solvent.[4]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand or earth) and collect it into a suitable, closed container for disposal.[2] Ensure the area is then cleaned with an appropriate solvent.

Disposal Plan

Since this compound is labeled with a stable isotope (Carbon-13), it is not radioactive.[6] Therefore, its disposal does not require the stringent procedures associated with radioactive waste.[6][][8]

Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., gloves, wipes) Place in a designated chemical waste container.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The clean container can be discarded as regular lab glass.
Solutions of this compound Collect in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain.[5]

It is imperative to clearly label all waste containers with the contents, including the fact that it contains a non-radioactive, stable isotope-labeled compound.[9]

Workflow for Handling this compound

The following diagram illustrates the key steps in the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C under Inert Gas inspect->store warm Equilibrate to Room Temperature store->warm Begin Experiment prepare Prepare for Experiment (in Fume Hood) warm->prepare execute Execute Experiment prepare->execute segregate Segregate Waste execute->segregate Generate Waste label_waste Label Waste Container segregate->label_waste dispose Dispose as Non-Hazardous Chemical Waste label_waste->dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.